NTRC 0066-0
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIUFJVGHMGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Precision Targeting of NTRC 0066-0: An In-Depth Guide to a Potent TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitor, NTRC 0066-0. This document details the compound's primary target, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines the experimental protocols used to characterize this inhibitor and presents visual representations of its targeted signaling pathway and the general workflow for its evaluation.
Core Target and Mechanism of Action
This compound is a highly selective inhibitor of Threonine Tyrosine Kinase (TTK), a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] TTK's role is to phosphorylate downstream targets when kinetochores are not correctly attached to the mitotic spindle, which ultimately prevents the cell from entering anaphase prematurely.[5]
By inhibiting TTK, this compound effectively overrides the spindle assembly checkpoint.[6][7] This leads to chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[6][7][8] This mechanism of action is particularly relevant in cancers characterized by high levels of chromosomal instability and overexpression of TTK, such as triple-negative breast cancer (TNBC).[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, anti-proliferative activity, and kinase selectivity.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Value | Target | Notes |
| IC50 | 0.9 nM | TTK | Subnanomolar potency in a biochemical enzyme assay.[1][2][9] |
| Affinity (KD) | 907 nM | Aurora B | Demonstrates selectivity for TTK over other kinases like Aurora B.[6] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (5-day incubation) |
| MOLT4 | Acute Lymphoblastic Leukemia | 30 nM[1] |
| A427 | Lung Carcinoma | |
| HCT116 | Colon Carcinoma | |
| LS 174T | Colorectal Adenocarcinoma | |
| SW48 | Colorectal Adenocarcinoma | |
| MDA-MB-231 | Triple-Negative Breast Cancer | |
| Various Cancer Cell Lines | Diverse Tumor Origins | 11 to 290 nM[1][2][9] |
| Patient-Derived Colorectal Carcinoma Organoids | Colorectal Carcinoma | Average of 27 nM[6] |
Note: Specific IC50 values for all cell lines in the Oncolines™ panel were not detailed in the provided search results, but this compound demonstrated a geometrically averaged IC50 of 96 nM across a panel of 66 cancer cell lines.[1]
Table 3: Kinase Selectivity Profile
| Parameter | Value | Notes |
| Selectivity Entropy (Ssel) | 0.26 | Ranks this compound among the 8% most selective kinase inhibitors known.[1] |
| Kinase Panel Inhibition | Inhibits only TTK by >90% at 100 nM | Tested against a panel of 276 kinases.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay
The inhibitory activity of this compound against the TTK enzyme was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP.
-
Enzyme and Substrate Preparation: Recombinant human TTK kinase domain is used. A synthetic peptide substrate is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP are mixed in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assays
The anti-proliferative effects of this compound on cancer cells were assessed using cell viability assays.
-
Cell Culture: Human cancer cell lines (e.g., MOLT4, or a panel of cell lines like the Oncolines™ panel) are cultured in appropriate media and conditions.[1]
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an extended period, typically 5 days, to allow for multiple cell divisions.[1][2][9]
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content (e.g., CellTiter-Glo®). The fluorescence or luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding affinity and kinetics (association and dissociation rates) of this compound to TTK were determined using Surface Plasmon Resonance.
-
Chip Preparation: The kinase domain of TTK is immobilized on a sensor chip surface.
-
Compound Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface.
-
Binding Measurement: The binding of the compound to the immobilized kinase is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Dissociation Phase: After the injection of the compound, running buffer is flowed over the chip, and the dissociation of the compound from the kinase is monitored.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated by fitting the sensorgram data to a suitable binding model. A long target residence time is indicated by a slow dissociation rate.[1]
In Vivo Xenograft Models
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
-
Cell Implantation: Human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are subcutaneously or orthotopically implanted into immunocompromised mice.[1][10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 20 mg/kg).[10][11] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of TTK in the Spindle Assembly Checkpoint and the inhibitory effect of this compound.
Caption: General experimental workflow for the evaluation and development of this compound.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
The Role of NTRC 0066-0 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its proper function is essential to prevent aneuploidy, a hallmark of many cancers. The serine/threonine kinase TTK, also known as monopolar spindle 1 (Mps1), is a master regulator of the SAC. Overexpression of TTK is common in various malignancies, including triple-negative breast cancer (TNBC), and correlates with poor prognosis, making it an attractive target for anti-cancer therapy. NTRC 0066-0 is a potent and highly selective, orally bioavailable small-molecule inhibitor of TTK. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the SAC, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.
Introduction to the Spindle Assembly Checkpoint and the Role of TTK
The cell cycle is a tightly regulated process that culminates in cell division, or mitosis. To ensure that each daughter cell receives a complete and accurate set of chromosomes, the spindle assembly checkpoint (SAC) monitors the attachment of microtubules to the kinetochores of sister chromatids. When even a single kinetochore is unattached, the SAC is activated, sending a "wait anaphase" signal that prevents the premature separation of sister chromatids. This checkpoint is crucial for maintaining genomic stability.[1]
At the heart of the SAC is the dual-specificity protein kinase TTK (Mps1).[2] TTK is recruited to unattached kinetochores where it initiates a signaling cascade by phosphorylating its substrate, the KNL1 scaffold protein (also known as CASC5).[3][4] This phosphorylation event creates a docking site for other key SAC proteins, including BUB1, BUB3, and Mad2, leading to the formation of the Mitotic Checkpoint Complex (MCC).[2][5] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase.[1][3] Once all chromosomes are properly attached to the mitotic spindle, TTK is removed from the kinetochores, the SAC is silenced, and the cell proceeds into anaphase.[1][6]
Due to its pivotal role in cell cycle control, dysregulation of TTK has been implicated in tumorigenesis. High levels of TTK are found in a variety of cancers and are often associated with chromosomal instability (CIN) and poor patient outcomes.[7] This makes TTK a compelling target for the development of novel anti-cancer therapies.
This compound: A Potent and Selective TTK Inhibitor
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for TTK.[8][9] It has a sub-nanomolar IC50 value in enzymatic assays and exhibits a long target residence time, which is a key determinant of its cellular activity.[9][10][11]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the TTK kinase domain. X-ray crystallography studies have revealed that this compound binding induces a significant conformational change in the glycine-rich loop of the kinase, locking it in an inactive state.[9] This unique binding mode contributes to its high affinity and long residence time on the target.[9][11] By inhibiting TTK's catalytic activity, this compound prevents the phosphorylation of KNL1 and other downstream substrates, effectively abrogating the SAC signal.[3][8] This leads to a premature exit from mitosis, even in the presence of unattached chromosomes, resulting in severe chromosome missegregation and, ultimately, apoptotic cell death in cancer cells.[8][12]
Quantitative Data
In Vitro Potency and Selectivity
This compound has been shown to be a highly potent inhibitor of TTK in biochemical assays and demonstrates strong anti-proliferative activity across a wide range of cancer cell lines.
| Parameter | Value | Reference |
| TTK Enzymatic IC50 | 0.9 nM | [9] |
| Target Residence Time | Long (slow dissociation kinetics) | [8][9] |
| Selectivity | >200-fold selective over 276 other kinases | [10] |
| Aurora B Kinase Affinity (KD) | 907 nM | [12] |
| TTK Kinase Affinity (KD) | ~1 nM (estimated from IC50) | [12] |
Anti-proliferative Activity in Cancer Cell Lines
The IC50 values for this compound have been determined in numerous cancer cell lines, highlighting its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30-96 | [9][13] |
| A427 | Lung Carcinoma (CTNNB1 mutant) | ~30-96 | [9][13] |
| HCT 116 | Colon Carcinoma | 37 | [12] |
| LoVo | Colorectal Adenocarcinoma | 40 | [12] |
| A-172 | Glioblastoma | 51 | [12] |
| MOLT4 | Acute Lymphoblastic Leukemia | 30 | [9] |
| Various GBM | Glioblastoma | 20-40 | [14] |
| Average (66 cell lines) | Various | 96 | [9] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity as a single agent in various xenograft models.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| MDA-MB-231 (TNBC) | 20 mg/kg, p.o., every other day | 61% - 70% | [8][13] |
| A427 (Lung) | 20 mg/kg, p.o., every other day | 90% | [13] |
Furthermore, the combination of this compound with the chemotherapeutic agent docetaxel (B913) in a TNBC mouse model resulted in a significant increase in survival and extended tumor remission without additional toxicity.[7][8]
Signaling Pathways and Experimental Workflows
The Spindle Assembly Checkpoint Signaling Pathway
The following diagram illustrates the central role of TTK in the SAC signaling cascade.
Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade initiated by active TTK at an unattached kinetochore.
Mechanism of Action of this compound
This diagram shows how this compound disrupts the SAC pathway.
Caption: Inhibition of TTK by this compound abrogates the SAC signal, leading to premature anaphase and cell death.
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound.
Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.
Experimental Protocols
TTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the TTK kinase domain by a test compound.
-
Materials:
-
TTK kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescent kinase tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the fluorescent tracer to all wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (emission at 665 nm and 615 nm with excitation at 340 nm).
-
The ratio of the emission signals is used to calculate the percent inhibition, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Cell Viability/Proliferation Assay
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[15][16]
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control orally, typically on an every-other-day schedule.[13]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of TTK kinase with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, centered on the abrogation of the spindle assembly checkpoint, provides a clear rationale for its use in cancer therapy, particularly in tumors characterized by high levels of chromosomal instability and TTK overexpression, such as triple-negative breast cancer. The data presented in this guide underscore the potential of this compound as a targeted therapeutic agent.
Future research should continue to explore the full therapeutic potential of this compound. Investigating its efficacy in a broader range of cancer types, identifying predictive biomarkers of response (such as CTNNB1 mutation status), and further optimizing combination therapies will be crucial steps in its clinical development. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of the spindle assembly checkpoint and developing novel cancer treatments.
References
- 1. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crossfire-oncology.com [crossfire-oncology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Phosphotyrosine picked threonine kinase stimulates proliferation of human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archivesofmedicalscience.com [archivesofmedicalscience.com]
NTRC 0066-0: A Technical Guide for Cancer Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of NTRC 0066-0, a potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular process that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of TTK is implicated in the progression of various cancers, making it a compelling therapeutic target. This guide details the mechanism of action, biochemical and cellular activity, in vivo efficacy, and key experimental protocols for this compound, positioning it as a valuable tool for cancer research and drug development.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of TTK.[1][2] TTK is a dual-specificity kinase that plays an essential role in the Spindle Assembly Checkpoint (SAC), a mitotic surveillance mechanism.[3][4] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.
By inhibiting TTK, this compound effectively overrides the SAC.[5] This premature inactivation of the checkpoint leads to severe chromosomal mis-segregation and aneuploidy.[5][6] The resulting genomic instability triggers mitotic catastrophe and subsequent apoptosis, preferentially eliminating rapidly dividing cancer cells.[3] Notably, the potent anti-proliferative activity of this compound has been strongly correlated with its long target residence time, indicating a stable and durable interaction with the TTK enzyme.[1][7][8]
Quantitative Data Summary
This compound has been extensively characterized in biochemical and cellular assays, demonstrating high potency, selectivity, and broad anti-proliferative activity.
Table 1: Biochemical Potency and Selectivity
This table summarizes the enzymatic inhibitory potency and kinase selectivity of this compound.
| Parameter | Value | Notes | Source |
| TTK IC₅₀ | 0.9 nM | Potency in a kinase enzyme assay. | [1][9] |
| Kinase Selectivity | >200-fold | Highly selective for TTK over a panel of 276 other kinases. | [8] |
| Binding Kinetics | Long target residence time | Exhibits slow dissociation kinetics from TTK. | [1][8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This compound inhibits the growth of a diverse panel of human cancer cell lines. The IC₅₀ values are typically determined after a 5-day incubation period.[7][9]
| Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Source |
| MOLT4 | Acute Lymphoblastic Leukemia | 30 | - | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~70 | - | [10] |
| A427 | Lung Carcinoma | ~30 | Cell line has a CTNNB1 mutation. | [10] |
| HCT116 | Colon Carcinoma | ~50 | Cell line has a CTNNB1 mutation. | [10] |
| Various | Diverse Panel (66 lines) | 11 - 290 | Geometric mean IC₅₀ of 96 nM across the panel. | [7] |
| Colorectal Organoids | Colorectal Carcinoma | 27 | Average IC₅₀ across three patient-derived organoids. | [5] |
Note: IC₅₀ values can vary between studies based on assay conditions and incubation times.
Table 3: In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant single-agent anti-tumor activity in preclinical mouse models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg, p.o., every other day | ~61-70% | [7][10] |
| A427 | Lung Carcinoma (CTNNB1 mutant) | 20 mg/kg, p.o., every other day | 90% | [10] |
Additionally, the combination of this compound with docetaxel (B913) resulted in increased survival and extended tumor remission in a TNBC mouse model.[3][7]
Key Experimental Protocols
The following are detailed methodologies for common experiments used to characterize this compound.
Protocol 1: Cell Viability / Anti-Proliferation Assay
This protocol is used to determine the IC₅₀ value of this compound in a panel of cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well or 384-well microplates at a predetermined density (e.g., 2,000–10,000 cells/well) and allow them to adhere for 24 hours.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treatment: Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plates for an extended period, typically 5 days, to allow for multiple cell divisions.[7][9]
-
Viability Assessment: Quantify cell viability using a commercially available reagent such as ATPlite, CellTiter-Glo®, or resazurin-based assays.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of a compound in a cellular context.[12] The principle is that ligand binding increases the thermal stability of the target protein.[13]
-
Cell Culture and Treatment: Culture cells to a sufficient density (e.g., 20 x 10⁶ cells). Treat the cell suspension with the desired concentration of this compound (e.g., 1-25 µM) and a vehicle control. Incubate for 1-2 hours at 37°C.[12][13]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermocycler. Include an unheated control.[13]
-
Cell Lysis: Immediately lyse the cells. This is typically achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Protein Quantification: Collect the supernatant, which contains the soluble protein fraction.
-
Detection: Analyze the amount of soluble TTK protein in each sample using quantitative Western blotting with an anti-TTK antibody.[12]
-
Data Analysis: Plot the amount of soluble TTK against the temperature for both the vehicle and this compound treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
NTRC 0066-0: A Technical Overview of a Potent and Selective TTK Inhibitor
Oss, The Netherlands – NTRC 0066-0, a highly potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), has emerged as a promising therapeutic candidate in oncology. Developed by the Netherlands Translational Research Center (NTRC), this compound has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines and has shown efficacy in preclinical tumor models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.
Discovery and Optimization
This compound was identified through NTRC's proprietary EntropySelect™ drug discovery platform, which facilitates the simultaneous assessment of potency and selectivity of chemical scaffolds.[4] The discovery process began with the identification of a (5,6-dihydro)pyrimido[4,5-e]indolizine compound, designated as compound 1, which exhibited good activity in a biochemical enzyme assay for TTK with an IC50 of 8.7 nM.[4] However, this initial compound was found to be a general kinase inhibitor, inhibiting 48 out of 72 tested kinases by more than 90% at a 1 µM concentration.[4]
Through iterative optimization rounds, leveraging structural information and known pharmacophores of published TTK inhibitors, the selectivity profile of the initial hit was significantly improved.[4] This optimization process led to the development of this compound, which demonstrates subnanomolar potency in a TTK enzyme assay.[4] A key finding during the development was the correlation between longer target residence time and potent anti-proliferative activities among TTK inhibitors.[4]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Chemical Scaffold | (5,6-dihydro)pyrimido[4,5-e]indolizine | [4] |
| TTK IC50 (biochemical) | 0.9 nM | [5] |
| Kinase Selectivity | >200-fold selective over 276 other kinases | [6] |
| Target Residence Time | Long | [1][4] |
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting TTK, a crucial component of the spindle assembly checkpoint (SAC). The SAC is a cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. By inhibiting TTK, this compound overrides this checkpoint, leading to chromosome missegregation and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2][3] X-ray crystallography studies have revealed that this compound and its analogs induce a significant conformational change in the glycine-rich loop of the TTK kinase domain, resulting in an inactive kinase conformation.[6] This unique binding mode is suggested to contribute to its long target residence time and potent anti-tumor activity.[6]
References
- 1. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to NTRC 0066-0: A Potent and Selective TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NTRC 0066-0, a highly selective and potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). This document details its mechanism of action, quantitative data on its activity, experimental protocols for its use, and visual representations of its role in cellular signaling and experimental design.
Core Concept: Targeting the Spindle Assembly Checkpoint
This compound is a small molecule inhibitor that targets TTK, a crucial protein kinase involved in the regulation of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. In many cancer cells, which are characterized by high rates of proliferation and genomic instability, the SAC is often overactive. By inhibiting TTK, this compound effectively disrupts this checkpoint, leading to premature and improper mitosis. This process, known as mitotic catastrophe, ultimately results in the death of cancer cells.[1]
Quantitative Data
This compound demonstrates potent activity in both enzymatic and cellular assays. Its efficacy has been evaluated across a range of cancer cell lines, showcasing its broad anti-proliferative potential.
Enzymatic and Cellular Activity
| Assay Type | Target | IC50 | Reference |
| Enzymatic Assay | TTK | 0.9 nM | [2][3] |
| Cell Proliferation Assay | MOLT4 (Acute Lymphoblastic Leukemia) | 30 nM | [4] |
| Cell Proliferation Assay | HCT 116 (Colon Carcinoma) | 37 nM | [5] |
| Cell Proliferation Assay | LoVo (Colorectal Adenocarcinoma) | 40 nM | [5] |
| Cell Proliferation Assay | A-172 (Glioblastoma) | 51 nM | [5] |
| Cell Proliferation Assay | Glioblastoma Cell Lines (Panel of 6) | ~20 nM to 40 nM | [6] |
| Cell Proliferation Assay | Cancer Cell Lines (Panel of 66) | 11 nM to 290 nM | [2][3][4] |
| Patient-Derived Organoids (Colorectal Carcinoma) | TTK | Average of 27 nM | [5][7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are outlined below.
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Plating: Cancer cell lines are seeded in 24-well plates at low densities, typically between 2,000 and 10,000 cells per well.[6]
-
Drug Exposure: After 24 hours, the cells are exposed to varying concentrations of this compound. The compound is typically dissolved in DMSO for in vitro use.[6]
-
Incubation: The cells are incubated with the compound for a period of 3 to 5 days.[4][5]
-
Data Analysis: Cell viability is assessed using standard methods, such as the Cell Counting Kit-8 (CCK-8) assay, to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231 or the lung carcinoma cell line A427, are implanted subcutaneously into nude mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a specified volume, for example, 150 mm³.
-
Treatment: Mice are treated with this compound, typically at a dose of 20 mg/kg, administered orally every other day.[8]
-
Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study.
-
Efficacy Assessment: The reduction in tumor growth in the treated group is compared to a vehicle-treated control group. In studies with the A427 and MDA-MB-231 xenograft models, this compound has been shown to reduce tumor growth by 90% and 70%, respectively.[8]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the TTK signaling pathway.
References
- 1. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
NTRC 0066-0: A Technical Guide to a Potent TTK Inhibitor and its Role in Chromosome Missegregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NTRC 0066-0, a highly potent and selective small molecule inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This document details the core mechanism of action of this compound, its impact on chromosome missegregation, and its potential as a therapeutic agent in oncology. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research.
Core Mechanism of Action: Inducing Mitotic Catastrophe
This compound functions as a selective inhibitor of TTK, a crucial kinase in the spindle assembly checkpoint (SAC). The SAC is a sophisticated cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] By inhibiting TTK, this compound effectively overrides this checkpoint, permitting cells to exit mitosis even in the presence of improperly attached chromosomes.[2][3] This premature exit from mitosis leads to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][2][3]
The high selectivity of this compound for TTK over other kinases, including Aurora and Polo-like kinases, underscores its targeted mechanism of action.[4] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions | Source |
| TTK Enzymatic IC50 | 0.9 nM | Biochemical assay | [5] |
| TTK Binding Affinity (KD) | <1 nM | Surface Plasmon Resonance | [6][7] |
| Aurora B Binding Affinity (KD) | 907 nM | Surface Plasmon Resonance | [6] |
| Anti-proliferative IC50 Range | 11 - 290 nM | Panel of 66 cancer cell lines (5-day incubation) | [5][8] |
| HCT 116 IC50 | 37 nM | 3-day cell proliferation assay | [6] |
| LoVo IC50 | 40 nM | 3-day cell proliferation assay | [6] |
| A-172 IC50 | 51 nM | 3-day cell proliferation assay | [6] |
| GBM Cell Lines IC50 Range | 20 - 40 nM | Continuous exposure | [9][10] |
| Colorectal Cancer Organoid IC50 | 27 nM (average) | Proliferation assay | [3][6] |
Table 2: Kinase Selectivity of this compound
| Kinase | % Inhibition at 100 nM | Source |
| TTK | >90% | [8] |
| Other 275 kinases | <90% | [8] |
Table 3: In Vivo Data for this compound
| Parameter | Value | Animal Model | Source |
| Tumor Growth Inhibition (single agent) | 70% reduction | MDA-MB-231 xenograft | [11] |
| Tumor Growth Inhibition (single agent) | 90% reduction | A427 xenograft (CTNNB1 mutant) | [11] |
| Oral Bioavailability | ~50% | Wild-type mice | [2] |
| Brain-to-Plasma Ratio | ~20 (at 24 hours) | Wild-type mice | [2] |
| Maximum Tolerated Dose (MTD) | 15 mg/kg (daily) | Mice | [7] |
| Effective Dose in Combination Therapy | 10-15 mg/kg (every other day) with docetaxel | KEP mouse model of TNBC | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on descriptions from published studies and serve as a comprehensive guide for researchers.
TTK Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the TTK enzyme.
-
Materials:
-
Recombinant full-length TTK enzyme.
-
Peptide substrate (e.g., a generic kinase substrate like poly-Glu,Tyr 4:1).
-
ATP (at a concentration close to the Km for TTK).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TTK enzyme and peptide substrate to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT 116, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or resazurin-based assays).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours or 5 days).[6][8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Immunofluorescence for Chromosome Missegregation
This method is used to visualize and quantify chromosome segregation errors induced by this compound.
-
Materials:
-
Cancer cell lines grown on coverslips.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Antifade mounting medium.
-
-
Procedure:
-
Treat cells with this compound at a concentration known to induce mitotic arrest or missegregation (e.g., 100 nM) for a suitable duration (e.g., 24 hours).[6]
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of anaphase cells exhibiting chromosome bridges, lagging chromosomes, or other segregation defects.[6]
-
Mouse Xenograft Studies
These in vivo studies assess the anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation (e.g., MDA-MB-231).
-
This compound formulation for oral administration.
-
Vehicle control.
-
(Optional) Co-treatment drug (e.g., docetaxel).
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, orally, every other day) and/or other treatments.[11]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
-
Conclusion
This compound is a potent and selective TTK inhibitor that induces chromosome missegregation and subsequent cell death in cancer cells. Its efficacy has been demonstrated in a wide range of in vitro and in vivo models, particularly in triple-negative breast cancer and cancers with specific genetic backgrounds. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in the therapeutic potential of targeting the spindle assembly checkpoint with inhibitors like this compound. Further investigation into patient stratification biomarkers and combination therapies will be crucial for the clinical translation of this promising anti-cancer agent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biorxiv.org [biorxiv.org]
- 3. oncotarget.com [oncotarget.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crossfire-oncology.com [crossfire-oncology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Cellular Pathways Affected by NTRC 0066-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC 0066-0 is a potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a crucial dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism of the cell cycle.[1] The SAC ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][2] Due to its critical role in cell division and its overexpression in various cancers, TTK has emerged as a promising therapeutic target.[1] this compound has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and in preclinical tumor models.[3][4] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint
The primary mechanism of action of this compound is the inhibition of TTK kinase activity.[4] TTK is a key upstream regulator of the SAC.[1] In a normal mitotic cell, unattached kinetochores recruit and activate TTK, which in turn phosphorylates several downstream targets, including MAD1, leading to the formation of the Mitotic Checkpoint Complex (MCC).[1] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1]
By inhibiting TTK, this compound disrupts this signaling cascade, leading to a failure to activate the SAC even in the presence of unattached kinetochores.[5] This premature inactivation of the SAC results in an override of the mitotic checkpoint, causing cells to exit mitosis without proper chromosome alignment.[5] The consequence is severe chromosome mis-segregation, leading to aneuploidy and ultimately, mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
| Parameter | Value | Reference |
| TTK Enzymatic IC50 | 0.9 nM | [6] |
| Cellular Anti-proliferative IC50 Range (diverse cancer cell lines, 5-day incubation) | 11 - 290 nM | [6] |
| Geometrically Averaged IC50 (66 cancer cell line panel) | 96 nM | [4] |
| MOLT-4 (Acute Lymphoblastic Leukemia) Cellular IC50 | 30 nM | [4] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A427 | Lung Carcinoma | Not specified, but highly sensitive |
| HCT116 | Colon Carcinoma | Not specified, but highly sensitive |
| LS 174T | Colorectal Adenocarcinoma | Not specified, but highly sensitive |
| SW48 | Colorectal Adenocarcinoma | Not specified, but highly sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but sensitive |
| MOLT-4 | Acute Lymphoblastic Leukemia | 30 |
Note: Specific IC50 values for all cell lines were not consistently available across all sources. The table reflects the reported sensitivity.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| MDA-MB-231 (TNBC) | 20 mg/kg, oral, every other day | 70% tumor growth reduction | [3] |
| A427 (Lung Carcinoma, CTNNB1 mutant) | 20 mg/kg, oral, every other day | 90% tumor growth reduction | [3] |
Signaling Pathways Affected by this compound
The Spindle Assembly Checkpoint (SAC) Pathway
The central pathway affected by this compound is the SAC. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: Inhibition of TTK by this compound disrupts the SAC signaling cascade.
Interaction with the Wnt/β-catenin Signaling Pathway
An important finding is the increased sensitivity of cancer cells with mutations in the CTNNB1 gene, which encodes for β-catenin, to this compound.[3] While this compound does not directly inhibit the Wnt/β-catenin pathway, the hyperactive Wnt signaling in these mutant cells appears to create a synthetic lethal interaction with TTK inhibition.[7] This suggests that tumors with activating β-catenin mutations may be particularly vulnerable to treatment with this compound.
Caption: Cells with mutant β-catenin are hypersensitive to TTK inhibition by this compound.
Experimental Protocols
TTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound on TTK kinase.
Materials:
-
Recombinant full-length TTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate or a specific TTK substrate)
-
This compound in DMSO (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TTK enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound in DMSO (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Sulforhodamine B)
-
Plate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 3 or 5 days) at 37°C in a humidified CO2 incubator.
-
After the incubation period, measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure the luminescent signal.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., MDA-MB-231 or A427)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 20 mg/kg, every other day). The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of TTK (Mps1) that primarily exerts its anti-cancer effects by disrupting the Spindle Assembly Checkpoint, leading to mitotic catastrophe in proliferating cells. The quantitative data from both enzymatic and cellular assays confirm its sub-nanomolar to low nanomolar potency. Furthermore, the increased sensitivity of cancer cells with mutations in CTNNB1 highlights a potential biomarker-driven therapeutic strategy. The in vivo efficacy of this compound in preclinical models further supports its potential as a valuable therapeutic agent in oncology. This technical guide provides a foundational understanding of the cellular pathways affected by this compound for researchers and drug development professionals working to advance novel cancer therapies.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]
NTRC 0066-0: A Deep Dive into Target Residence Time and Its Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the kinetic properties of NTRC 0066-0, a potent and selective inhibitor of threonine tyrosine kinase (TTK), also known as Monopolar spindle 1 (Mps1). A critical component of the spindle assembly checkpoint (SAC), TTK is a promising therapeutic target in oncology, particularly for aggressive cancers like triple-negative breast cancer (TNBC).[1][2][3] This document will delve into the significance of target residence time in the efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The Critical Role of Target Residence Time
In drug discovery, the optimization of a compound's efficacy often extends beyond simple binding affinity (KD). Target residence time, which is the duration for which a drug molecule remains bound to its target, is increasingly recognized as a crucial parameter for predicting in vivo activity. For this compound, a prolonged target residence time on TTK has been strongly correlated with its potent anti-proliferative activity in various cancer cell lines.[1][2][4][5][6] This extended engagement with the target kinase ensures sustained inhibition of the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cancer cell death.[7]
This compound's development was guided by the principle of optimizing for a longer target residence time.[1][2] This approach has distinguished it from other TTK inhibitors, contributing to its superior potency.[8]
Quantitative Analysis of Binding Kinetics
The binding kinetics of this compound and other TTK inhibitors have been characterized, providing a quantitative basis for understanding their structure-activity relationships. The following table summarizes the key kinetic parameters for this compound in comparison to other inhibitors, as determined by Surface Plasmon Resonance (SPR).
| Inhibitor | Target | ka (M-1s-1) | kd (s-1) | KD (nM) | Residence Time (1/kd) (s) |
| This compound | TTK | Data not available in snippets | Data not available in snippets | <1 | Long |
| Reversine | TTK | Data not available in snippets | Data not available in snippets | <1 | Data not available in snippets |
| MPI-047605 | TTK | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Bay 2b | TTK | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| This compound | Aurora B | Data not available in snippets | Data not available in snippets | 907 | Data not available in snippets |
| Reversine | Aurora B | Data not available in snippets | Data not available in snippets | 48 | Data not available in snippets |
Table based on data from cited literature. Specific values for ka and kd for this compound were not explicitly found in the provided search results, but its long residence time and subnanomolar KD are consistently highlighted.[9][10][11]
Experimental Protocols
The determination of the binding kinetics and target residence time of this compound relies on precise experimental methodologies. The primary technique cited is Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (ka) and dissociation (kd) rates of an inhibitor to its target kinase, from which the equilibrium dissociation constant (KD) and residence time (1/kd) can be calculated.
Methodology:
-
Immobilization: The target protein, in this case, the bacterially expressed kinase domain of TTK, is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (analyte), such as this compound, is flowed over the sensor chip surface.
-
Association Phase: The binding of the inhibitor to the immobilized kinase is monitored in real-time by detecting changes in the refractive index at the sensor surface. This provides the association rate (ka).
-
Dissociation Phase: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the kinase is monitored. This provides the dissociation rate (kd).
-
Data Analysis: The sensorgram data (a plot of response units versus time) is fitted to kinetic models to determine the ka and kd values. The equilibrium dissociation constant (KD) is calculated as kd/ka, and the target residence time is the reciprocal of the dissociation rate (1/kd).
This methodology was employed using a Biacore T200 instrument.[9][11]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting TTK, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.
Caption: Inhibition of TTK by this compound disrupts the Spindle Assembly Checkpoint.
As depicted in the diagram, active TTK is essential for the activation of the SAC in the presence of unattached kinetochores. The activated SAC inhibits the Anaphase-Promoting Complex (APC/C), preventing premature entry into anaphase and ensuring accurate chromosome segregation. This compound, with its long target residence time, effectively inhibits TTK, leading to a premature silencing of the SAC. This override of the checkpoint results in chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[7][11]
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of this compound involved a systematic workflow to identify and optimize compounds with desirable kinetic properties and cellular activity.
Caption: Workflow for the discovery and characterization of this compound.
This workflow highlights the central role of kinetic analysis in the optimization process. Initial hits from screening are subjected to iterative rounds of medicinal chemistry to improve their properties. Surface Plasmon Resonance is used to determine the binding kinetics, with a focus on achieving a long target residence time. The cellular activity of the optimized compounds is then evaluated, and a correlation between kinetic parameters and anti-proliferative potency is established. Promising candidates, such as this compound, are then advanced to in vivo studies.[1][9]
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 6. discoveryontarget.com [discoveryontarget.com]
- 7. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
In-Depth Technical Guide: Pharmacological Properties of NTRC 0066-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTRC 0066-0 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar Spindle 1 (Mps1). TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of TTK is common in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis. This compound exerts its anti-tumor activity by inhibiting TTK, leading to a defective spindle assembly checkpoint, subsequent chromosome missegregation, and ultimately, apoptosis in cancer cells. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols and structured data tables are provided to support further research and development.
Core Pharmacological Properties
This compound is a preclinical candidate drug with demonstrated efficacy against a range of cancer cell lines and in in vivo tumor models.[1][2][3] Its primary pharmacological effect is the disruption of mitosis in rapidly dividing cancer cells.
Mechanism of Action
This compound is a selective inhibitor of TTK kinase with a reported IC50 of 0.9 nM.[4] TTK is a key regulator of the spindle assembly checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[4][5][6] By inhibiting TTK, this compound overrides the SAC, causing cells to exit mitosis prematurely, even in the presence of unattached kinetochores.[7][8] This leads to severe chromosome missegregation and the formation of aneuploid cells, which subsequently undergo apoptosis.[7] Studies have shown that cancer cell lines with activating mutations in the CTNNB1 gene, which encodes β-catenin, exhibit increased sensitivity to TTK inhibitors like this compound.[7][9]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][4] For instance, in a panel of 66 cancer cell lines, the average IC50 was 96 nM.[1] In specific glioblastoma (GBM) cell lines, the IC50 values ranged from approximately 20 nM to 40 nM.[5] Furthermore, this compound effectively inhibited the proliferation of patient-derived colorectal cancer organoids with an average IC50 of 27 nM.[3][10]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in several preclinical mouse models. As a single agent, orally administered this compound has been shown to inhibit tumor growth in xenograft models of triple-negative breast cancer (MDA-MB-231) and lung carcinoma (A427).[1][2][11] In a xenograft model using a CTNNB1-mutant cell line, this compound resulted in complete inhibition of tumor growth.[7]
Notably, the combination of this compound with the chemotherapeutic agent docetaxel (B913) has shown synergistic effects. In a mouse model of TNBC, this combination therapy led to a doubling of mouse survival and extended tumor remission without observable toxicity.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| TTK Enzymatic IC50 | 0.9 nM | Biochemical Assay | [4] |
| Average Anti-proliferative IC50 | 96 nM | Panel of 66 cancer cell lines | [1] |
| Anti-proliferative IC50 Range | 11 - 290 nM | Various cancer cell lines (5-day incubation) | [1][2] |
| Glioblastoma Cell Line IC50 Range | 20 - 40 nM | Serum-cultured GBM cell lines | [5] |
| Colorectal Cancer Organoid IC50 | 27 nM (average) | Patient-derived organoids | [3][10] |
Table 2: Kinase Selectivity Profile of this compound
Tested at 100 nM against a panel of 276 kinases. The following are the 10 most significantly inhibited off-target kinases.
| Off-Target Kinase | % Inhibition at 100 nM |
| PLK1 | > 50% |
| PLK3 | > 50% |
| PLK4 | > 50% |
| TNK1 | > 50% |
| MNK2 | > 50% |
| TSSK1 | > 50% |
| NuaK1 | > 50% |
| AurC | > 50% |
| PKD2 | > 50% |
| NuaK2 | > 50% |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Key Finding | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | This compound (20 mg/kg, oral, q.o.d.) | 70% tumor growth reduction | [2] |
| Triple-Negative Breast Cancer (Spontaneous Mouse Model) | This compound + Docetaxel | Doubled survival, extended tumor remission | [1][11] |
| CTNNB1-Mutant Lung Carcinoma (A427 Xenograft) | This compound (20 mg/kg, oral, q.o.d.) | 90% tumor growth reduction | [2] |
Experimental Protocols
TTK Enzymatic Assay (Representative Protocol)
This protocol is based on commercially available TTK kinase assay kits and general kinase assay principles.
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare the substrate solution (e.g., Myelin Basic Protein, MBP) in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for TTK for accurate IC50 determination.
-
Prepare the recombinant human TTK enzyme solution in the kinase assay buffer and keep it on ice.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the serially diluted this compound or vehicle (DMSO).
-
Add 10 µL of a 2X substrate/assay buffer mix to each well.
-
To initiate the reaction, add 5 µL of the TTK enzyme solution to each well. For the "blank" control, add 5 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 45 to 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 to 60 minutes.
-
Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Cell Plating:
-
Seed cells in 24-well plates at a low density (e.g., 2,000–10,000 cells/well) and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 3 or 5 days).
-
-
Viability Assessment (e.g., using ATPlite):
-
After the incubation period, measure cell viability using a commercially available kit such as ATPlite, following the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 values.
-
In Vivo Xenograft Study (Triple-Negative Breast Cancer Model)
-
Animal Model:
-
Tumor Induction:
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Administer this compound orally (e.g., at 20 mg/kg) every other day.[2]
-
For combination studies, administer docetaxel at a therapeutic dose.[1]
-
The vehicle control group should receive the same formulation without the active compound.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth using caliper measurements three times a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically terminated when tumors in the vehicle-treated group reach a predetermined maximum size.[2]
-
Visualizations
Signaling Pathway Diagram
Caption: The Spindle Assembly Checkpoint pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. Tracing the pathway of spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NTRC 0066-0 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
NTRC 0066-0 is a potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Inhibition of TTK by this compound overrides the SAC, leading to mitotic errors, chromosomal instability, and ultimately, cell death in proliferating cancer cells.[1] These application notes provide detailed protocols for evaluating the cellular effects of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| TTK Enzymatic IC50 | 0.9 nM | [4] |
| Cell Proliferation IC50 Range | 11 - 290 nM | [4] |
| Cell Lines Tested | Diverse cancer cell lines including triple-negative breast cancer (TNBC), colorectal cancer, and glioblastoma. | [4][5] |
| Effect on Non-proliferating Cells | No significant effect on viability. |
Table 2: Cellular Effects of this compound in Sensitive vs. Resistant Cell Lines
| Characteristic | Sensitive Cell Lines (e.g., HCT 116, LoVo) | Resistant Cell Lines (e.g., MG-63, OVCAR-3) | Source |
| Baseline Mitotic Timing | ~35 minutes | ~1 to 3 hours | [2] |
| Mitotic Timing with 100 nM this compound | Reduced to ~20 minutes | Reduced to ~20 minutes | [2] |
| Effect on Chromosome Segregation | Induces acute chromosomal instability (CIN) | Small additional increase in pre-existing high CIN | [1] |
| CTNNB1 (β-catenin) Status | Often harbor activating mutations | Typically wild-type |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of TTK kinase activity, which disrupts the Spindle Assembly Checkpoint (SAC).
Caption: this compound inhibits TTK, preventing SAC activation and leading to mitotic catastrophe.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 5 days at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vitro Assays Using NTRC 0066-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC 0066-0 is a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3][4] Inhibition of TTK by this compound overrides the SAC, leading to chromosomal mis-segregation and subsequent mitotic catastrophe and apoptosis in cancer cells.[5] These characteristics make this compound a compelling compound for cancer research and therapeutic development, particularly in tumors exhibiting chromosomal instability or specific genetic backgrounds, such as those with mutations in CTNNB1 (β-catenin).[6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, along with representative data and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. TTK plays a pivotal role in this process by phosphorylating several key proteins at the kinetochores of unattached chromosomes. This phosphorylation cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][7][8] By inhibiting TTK, this compound prevents the formation of the MCC, leading to premature activation of the APC/C, sister chromatid separation errors, and ultimately, cell death.
Caption: Spindle Assembly Checkpoint Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the sub-nanomolar potency against its target kinase and potent anti-proliferative effects in various cancer contexts.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Enzymatic Assay | TTK Kinase | 0.9 | [9] |
| Cell Proliferation | MOLT-4 (Leukemia) | 30 | [10] |
| HCT 116 (Colon) | 37 | ||
| LoVo (Colorectal) | 40 | ||
| A-172 (Glioblastoma) | 51 | ||
| A427 (Lung) | Varies (sensitive) | [6] | |
| MDA-MB-231 (Breast) | Varies | [6][10] | |
| GBM Cell Lines | ~20 - 40 | [11] | |
| Average (66 lines) | 96 | [10] | |
| Range (diverse) | 11 - 290 | [9][10] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the IC50 value of this compound in a cancer cell line of interest. The assay measures the reduction in cell viability upon treatment with the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based reagents)
-
Plate reader (luminescence or absorbance, depending on the chosen reagent)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 10-12 dilution points (e.g., 1:3 serial dilutions).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours (3 to 5 days) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Caption: Experimental Workflow for Cell Proliferation Assay.
In Vitro TTK Kinase Activity Assay
This protocol provides a general method for measuring the enzymatic activity of TTK and its inhibition by this compound. This assay typically measures the transfer of phosphate (B84403) from ATP to a substrate peptide.
Materials:
-
Recombinant human TTK enzyme
-
TTK substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound stock solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of TTK enzyme in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for TTK for accurate IC50 determination.
-
-
Assay Setup:
-
Add the this compound dilutions or vehicle control to the wells of the assay plate.
-
Add the TTK enzyme to each well, except for the no-enzyme control wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all measurements.
-
Normalize the data to the vehicle control (set to 100% kinase activity).
-
Plot the percent kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a 4PL curve to determine the IC50 value.
-
Mitotic Checkpoint Override Assay
This assay determines the ability of this compound to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole (B1683961).
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
Nocodazole
-
This compound
-
MG132 (proteasome inhibitor, as a control)
-
Fixative (e.g., 4% paraformaldehyde)
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Mitotic Arrest:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce mitotic arrest.
-
-
Compound Treatment:
-
To the mitotically arrested cells, add different concentrations of this compound.
-
Include a positive control for checkpoint override (e.g., another known SAC inhibitor) and a negative control (vehicle).
-
Include a condition with this compound and MG132 to confirm that mitotic exit is proteasome-dependent.
-
-
Incubation and Fixation:
-
Incubate for 2-4 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mitotic index by counting the percentage of cells with condensed and aligned chromosomes (metaphase-like) versus decondensed chromosomes (anaphase/telophase-like or interphase).
-
A decrease in the mitotic index in the presence of this compound indicates a checkpoint override.
-
Conclusion
This compound is a valuable tool for studying the spindle assembly checkpoint and for investigating novel anti-cancer strategies. The protocols provided here offer a starting point for characterizing the in vitro activity of this potent TTK inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The provided diagrams and data serve as a reference for understanding the mechanism of action and expected outcomes of in vitro assays with this compound.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Components of the Spindle Assembly Checkpoint Regulate the Anaphase-Promoting Complex During Meiosis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mitotic Checkpoint to Kill Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Novel regulation on the mitotic checkpoint revealed by knocking out CDC20 [frontiersin.org]
- 8. Molecular basis of APC/C regulation by the spindle assembly checkpoint - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NTRC 0066-0 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC 0066-0 is a potent and selective small-molecule inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2] TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many cancer cells, particularly those with chromosomal instability, there is a heightened reliance on the SAC for survival.[4] Inhibition of TTK by this compound disrupts this checkpoint, leading to chromosome missegregation and subsequent cell death, making it a promising therapeutic strategy for various cancers.[4][5] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse models of cancer.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in various mouse cancer models.
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Xenograft (A427 cells) | Lung Carcinoma (CTNNB1-mutant) | 20 mg/kg | Oral | Every other day | 90% tumor growth reduction | [6] |
| Orthotopic Xenograft (MDA-MB-231 cells) | Triple-Negative Breast Cancer (TNBC) | 20 mg/kg | Oral | Every other day | 70% tumor growth reduction (single agent) | [6] |
| Genetically Engineered Mouse Model | Triple-Negative Breast Cancer (TNBC) | Not specified | Not specified | In combination with docetaxel (B913) | Doubled mouse survival and extended tumor remission | [5] |
| Orthotopic Xenograft (GBM models) | Glioblastoma | 20 mg/kg | Oral | Every other day for 11 days | No significant antitumor efficacy observed | [7][8] |
Experimental Protocols
Single-Agent Efficacy Study in a Xenograft Model
This protocol is adapted from studies using lung and breast cancer xenografts.[6]
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate formulation for oral gavage)
-
Female athymic nude mice (or other appropriate immunocompromised strain)
-
Cancer cell line (e.g., A427 or MDA-MB-231)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight regularly.
-
-
Animal Randomization: Randomly assign mice into treatment and control groups (n=10 per group).[6]
-
Drug Administration:
-
Treatment Group: Administer 20 mg/kg this compound orally via gavage every other day.[6]
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 2-3 weeks).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Combination Therapy Study with Docetaxel
This protocol is based on studies investigating the synergistic effects of this compound with chemotherapy.[5]
Objective: To assess the efficacy of this compound in combination with docetaxel.
Materials:
-
This compound
-
Docetaxel
-
Appropriate vehicles for both drugs
-
Relevant mouse model (e.g., a genetically engineered model of TNBC)[5]
Procedure:
-
Tumor Development: Allow tumors to develop spontaneously in the mouse model.
-
Treatment Groups: Establish multiple treatment arms:
-
Vehicle control
-
This compound alone
-
Docetaxel alone
-
This compound and Docetaxel in combination
-
-
Drug Administration:
-
Administer this compound orally at the determined dose and schedule.
-
Administer docetaxel via the appropriate route (e.g., intravenous or intraperitoneal) at a therapeutic dose.
-
For the combination group, ensure co-administration of both agents.[5]
-
-
Monitoring and Endpoint:
-
Monitor tumor progression and animal survival.
-
The primary endpoint may be overall survival or time to tumor progression.
-
Monitor for any signs of toxicity, including changes in body weight.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TTK (Mps1), disrupting the Spindle Assembly Checkpoint.
Caption: General workflow for in vivo efficacy studies of this compound in mouse models.
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of various cancers, particularly as a single agent in models with specific genetic backgrounds (e.g., CTNNB1-mutant lung cancer) and in combination with taxane-based chemotherapy in triple-negative breast cancer.[5][6] The standard oral dose of 20 mg/kg administered every other day appears to be well-tolerated and effective in reducing tumor growth in several xenograft models.[6] However, its efficacy in glioblastoma models was limited, highlighting the importance of considering the tumor microenvironment and drug delivery barriers in experimental design.[7][8] The provided protocols and diagrams serve as a foundational guide for researchers designing in vivo studies with this compound. Adherence to institutional animal care and use guidelines is paramount for all experimental procedures.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NTRC 0066-0 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC 0066-0 is a highly selective and potent inhibitor of threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1).[1][2][3] TTK is a critical component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[4][5] Inhibition of TTK by this compound leads to chromosome missegregation and subsequent cell death in cancer cells, making it a promising therapeutic agent for various cancers, including triple-negative breast cancer (TNBC).[2][4][6] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₇O₂ | [1][3] |
| Molecular Weight | 565.71 g/mol | [1][3] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥95% | [7] |
| CAS Number | 1817791-73-3 | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Ultrasonic bath
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
-
Pre-warm the DMSO: Warm the required volume of DMSO to 60°C. Note that hygroscopic DMSO can significantly impact solubility, so it is crucial to use a newly opened bottle.[1]
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.657 mg of this compound.
-
Dissolve the Compound:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the pre-warmed DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
-
Apply Sonication and Heat:
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed quickly to avoid precipitation.
-
Aliquoting and Storage:
Stock Solution Preparation Table
The following table provides the required mass of this compound and volume of DMSO to prepare stock solutions at various common concentrations.[1][3]
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.566 | 2.829 | 5.657 |
| 5 | 2.829 | 14.143 | 28.285 |
| 10 | 5.657 | 28.285 | 56.571 |
| 20 | 11.314 | 56.571 | 113.142 |
| 36.82 (Max Solubility) | 20.830 | 104.150 | 208.300 |
Note: The maximum solubility in DMSO is approximately 20.83 mg/mL (36.82 mM).[1][3] It is recommended to work with concentrations at or below this limit to ensure complete dissolution.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits TTK, leading to mitotic errors.
Disclaimer: This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the manufacturer's safety data sheet (SDS) for this compound before use. The provided storage conditions are based on available data, and stability may vary depending on specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Asivatrep (EVT-278260) | 1005168-10-4 [evitachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. medchemexpress.com [medchemexpress.com]
NTRC 0066-0 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTRC 0066-0 is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint during mitosis.[1][2][3] Its role in cell cycle control makes it a compound of significant interest in cancer research.[1][2] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its handling and use in experimental settings.
Solubility of this compound
The solubility of a compound is a critical factor for in vitro and in vivo studies. Below is a summary of the known solubility of this compound.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20.83[1] | 36.82[1] | Requires sonication and warming to 60°C for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| Other Organic Solvents | Data not publicly available | Data not publicly available | Qualitatively described as "soluble in organic solvents".[4] |
| Water | Data not publicly available | Data not publicly available | Described as having "limited solubility in water".[4] |
General Solubility Observations
This compound is a lipophilic molecule, which is consistent with its good solubility in DMSO and other organic solvents, and limited solubility in aqueous solutions. For most in vitro cell-based assays, a concentrated stock solution in DMSO is prepared and subsequently diluted in an aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 565.71 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Heater block or water bath capable of maintaining 60°C
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of this compound.
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to initiate dissolution.
-
Sonication and Heating: To ensure complete dissolution, place the vial in a water bath sonicator for 10-15 minutes. Following sonication, heat the solution to 60°C for 10 minutes.[1] Periodically vortex the solution during this process.
-
Visual Inspection: After the dissolution procedure, visually inspect the solution to ensure that no particulate matter is present. The solution should be clear.
-
Aliquoting and Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for Determining Kinetic Solubility in Aqueous Buffers
This protocol provides a general method for assessing the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, PBS) for in vitro assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to 0.156 mM.
-
Dispense Aqueous Buffer: Add a fixed volume of the aqueous buffer to the wells of the 96-well plate (e.g., 198 µL).
-
Add Compound Dilutions: Transfer a small volume (e.g., 2 µL) of each DMSO dilution of this compound to the corresponding wells containing the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Include Controls: Prepare control wells containing the aqueous buffer with the same final concentration of DMSO but without the compound.
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to assess turbidity.
-
Determine Kinetic Solubility: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the DMSO-only control wells.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting TTK, this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a small molecule inhibitor like this compound.
Caption: Workflow for kinetic solubility determination.
References
Application Notes and Protocols: NTRC 0066-0 in Combination with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of NTRC 0066-0, a selective inhibitor of the Threonine Tyrosine Kinase (TTK), and docetaxel (B913), a microtubule-stabilizing chemotherapeutic agent. The combination has shown synergistic anti-tumor activity, particularly in models of triple-negative breast cancer (TNBC), by enhancing mitotic catastrophe.[1][2][3]
This compound targets a key component of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] Inhibition of TTK by this compound leads to a premature exit from mitosis, resulting in severe chromosome missegregation and subsequent cell death.[1] Docetaxel, a member of the taxane (B156437) family, stabilizes microtubules, leading to mitotic arrest.[4][5][6][7] The synergistic effect of combining this compound with docetaxel is attributed to the amplification of mitotic errors, leading to enhanced tumor cell killing.[1][2][3]
Data Presentation
In Vitro Efficacy: Proliferation Inhibition
While specific IC50 values for the this compound and docetaxel combination are not publicly available, the following table summarizes the single-agent activity of this compound in various cancer cell lines. This data provides a baseline for designing combination studies.
| Cell Line | Cancer Type | IC50 of this compound (nM) |
| HCT-116 | Colon Carcinoma | 37 |
| LoVo | Colorectal Adenocarcinoma | 40 |
| A-172 | Glioblastoma | 51 |
| DoTc2 4510 | Cervix Carcinoma | 117 |
| MG-63 | Osteosarcoma | 135 |
| OVCAR-3 | Ovary Adenocarcinoma | 872 |
Data sourced from a 3-day cell proliferation assay.[8]
In Vivo Efficacy: Triple-Negative Breast Cancer Model
Preclinical studies in a well-defined mouse model of TNBC that spontaneously develops breast tumors have demonstrated the potent synergy of combining this compound with docetaxel.[1][2]
| Treatment Group | Outcome |
| This compound + Docetaxel | Doubling of mouse survival |
| This compound + Docetaxel | Extended tumor remission |
| This compound + Docetaxel | No significant toxicity observed |
In one study, the median survival in the combination group (12.5 mg/kg docetaxel + 10 mg/kg this compound) increased to 90 days from 50 days in the docetaxel-alone group.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative Protocol)
This protocol describes a method to assess the effect of this compound and docetaxel, alone and in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and docetaxel in complete medium. For combination studies, a matrix of concentrations for both compounds should be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include wells with vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 72 to 120 hours at 37°C and 5% CO2.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound and combination. Synergy can be assessed using methods such as the Bliss independence model or the Chou-Talalay method.
In Vivo Xenograft Model (Representative Protocol for TNBC)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and docetaxel in a mouse xenograft model of TNBC.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
MDA-MB-231 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Docetaxel formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank or mammary fat pad of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, docetaxel alone, and this compound + docetaxel).
-
Administer the treatments according to a predefined schedule. Based on preclinical studies, a representative dosing schedule could be:
-
This compound: 10-15 mg/kg, administered orally, daily or every other day.[2]
-
Docetaxel: 10-15 mg/kg, administered intravenously or intraperitoneally, once a week or every three weeks.[9][10]
-
Combination: Administer both drugs as per the single-agent schedules. The timing of administration (concurrently or sequentially) should be optimized.
-
-
Monitor tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Primary endpoints for efficacy are tumor growth inhibition and improvement in overall survival.
Visualizations
Signaling Pathway of this compound and Docetaxel Synergy
Caption: Synergistic mechanism of this compound and docetaxel.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft efficacy study.
References
- 1. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel and docetaxel resistance: molecular mechanisms and development of new generation taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of resistance to taxanes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potentiation of the Anticancer Effects by Combining Docetaxel with Ku-0063794 against Triple-Negative Breast Cancer Cells [e-crt.org]
Application Notes and Protocols for NTRC 0066-0 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NTRC 0066-0, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), in preclinical xenograft models of cancer. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting TTK, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In many cancer cells, TTK is overexpressed, contributing to chromosomal instability and tumor progression.[3] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and subsequent cell death in rapidly dividing cancer cells, a process known as mitotic catastrophe.[4][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer cell lines and in vivo models.[4][6][7]
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound exerts its anti-cancer effects by inhibiting the kinase activity of TTK (Mps1). This inhibition disrupts the spindle assembly checkpoint, a critical signaling pathway that ensures high-fidelity chromosome segregation during mitosis.
Efficacy in Xenograft Models: Data Summary
This compound has demonstrated significant single-agent efficacy in various human cancer xenograft models. The following tables summarize the quantitative data from key studies.
Table 1: Single-Agent Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Administration | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A427 | Lung Carcinoma | Nude | Oral | 20 mg/kg, every other day | 90% | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Nude | Oral | 20 mg/kg, every other day | 70% | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Nude | Oral | 20 mg/kg, every other day | 61% | [8] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound for in vivo efficacy studies.
Protocol 1: Subcutaneous Xenograft Model (A427 Lung Carcinoma)
This protocol outlines the procedure for establishing a subcutaneous A427 lung carcinoma xenograft model and treatment with this compound.
Materials:
-
A427 human lung carcinoma cells
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture A427 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers three times a week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 20 mg/kg every other day.
-
Administer the vehicle to the control group following the same schedule.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight three times a week.
-
-
Endpoint:
-
The study can be terminated when the tumors in the vehicle-treated group reach a predetermined maximum size (e.g., 750 mm³).[8]
-
Protocol 2: Orthotopic Xenograft Model (MDA-MB-231 Triple-Negative Breast Cancer)
This protocol describes the establishment of an orthotopic MDA-MB-231 triple-negative breast cancer xenograft model.
Materials:
-
MDA-MB-231 human triple-negative breast cancer cells
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Maintain MDA-MB-231 cells in appropriate culture conditions.
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2.5 x 106 cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements.
-
-
Treatment:
-
Initiate treatment when tumors reach an average volume of approximately 200 mm³.[9]
-
Administer this compound (20 mg/kg, orally, every other day) and vehicle as described in Protocol 1.
-
-
Data Collection and Endpoint:
-
Monitor tumor volume and body weight regularly.
-
Define study endpoints based on tumor burden or other ethical considerations.
-
Formulation of this compound for In Vivo Studies
The proper formulation of this compound is crucial for achieving desired exposure levels in vivo.
For Oral Administration: While the specific vehicle for oral administration in some key xenograft studies is not explicitly detailed, a common practice is to formulate compounds in a vehicle such as a mixture of DMSO, Cremophor EL, and saline, or in an aqueous suspension with a suspending agent like carboxymethylcellulose. It is recommended to perform formulation development and stability testing prior to in vivo studies.
For Intravenous Administration: For pharmacokinetic studies, this compound has been formulated in a vehicle of DMSO:Cremophor EL:saline at a 1:1:8 volume ratio.[9]
Conclusion
This compound is a promising anti-cancer agent that targets the TTK kinase, a key regulator of the spindle assembly checkpoint. The protocols and data presented here provide a foundation for researchers to further investigate the in vivo efficacy of this compound in various xenograft models. Careful planning of study design, including the choice of cell line, mouse strain, and formulation, will be critical for obtaining robust and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Time-Lapse Microscopy with NTRC 0066-0 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective TTK (Mps1) kinase inhibitor, NTRC 0066-0, in time-lapse microscopy studies. The protocols and data presented are intended to facilitate research into the cellular effects of this potent anti-proliferative compound.
Introduction
This compound is a highly selective and potent inhibitor of the dual-specificity protein kinase TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] By inhibiting TTK, this compound overrides the SAC, leading to premature anaphase entry, chromosome mis-segregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[3][4] This makes it a promising therapeutic agent, particularly for cancers characterized by chromosomal instability or mutations in genes like CTNNB1 (β-catenin).[5][6] Time-lapse microscopy is an invaluable tool for observing the dynamic cellular processes affected by this compound in real-time.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TTK kinase activity.[1] This disruption of the SAC leads to a failure in the proper alignment of chromosomes at the metaphase plate. Consequently, cells treated with this compound often exhibit a shortened mitotic duration and an increased frequency of defective anaphases, characterized by lagging chromosomes and chromosome bridges.[3][7] Studies have shown that this compound can induce acute chromosomal instability (CIN) in stable aneuploid cells.[3][4]
Signaling Pathway
The signaling pathway affected by this compound is central to cell cycle control. The diagram below illustrates the role of TTK in the spindle assembly checkpoint and how its inhibition by this compound disrupts this process.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as observed in time-lapse microscopy and cell proliferation assays.
Table 1: Effect of this compound on Mitotic Timing
| Cell Line | Sensitivity to this compound | Treatment | Average Time in Mitosis (minutes) | Reference |
| HCT 116 | Sensitive | Vehicle (DMSO) | ~30 | [7] |
| HCT 116 | Sensitive | 100 nM this compound | ~20 | [3][8] |
| LoVo | Sensitive | Vehicle (DMSO) | ~41 | [7] |
| A172 | Sensitive | Vehicle (DMSO) | ~36 | [7] |
| MG-63 | Resistant | Vehicle (DMSO) | ~53 | [7] |
| DoTc2 4510 | Resistant | Vehicle (DMSO) | ~122 | [7] |
| OVCAR-3 | Resistant | Vehicle (DMSO) | ~173 | [7] |
Table 2: Effect of this compound on Chromosome Mis-segregation
| Cell Line | Sensitivity to this compound | Treatment | Percentage of Cells with Defective Anaphases | Reference |
| Sensitive Cell Lines (e.g., HCT 116) | Sensitive | Vehicle (DMSO) | < 20% | [7] |
| Sensitive Cell Lines (e.g., HCT 116) | Sensitive | 100 nM this compound | ≥ 60% (three-fold increase) | [7] |
| Resistant Cell Lines (e.g., MG-63) | Resistant | Vehicle (DMSO) | ≥ 60% | [7] |
| Resistant Cell Lines (e.g., MG-63) | Resistant | 100 nM this compound | 63-71% (no notable change) | [7] |
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A427 (CTNNB1 mutant) | Lung Carcinoma | 3-fold more sensitive than wild-type | [6] |
| HCT 116 (CTNNB1 mutant) | Colon Carcinoma | 3-fold more sensitive than wild-type | [6] |
| LS 174T (CTNNB1 mutant) | Colorectal Adenocarcinoma | 3-fold more sensitive than wild-type | [6] |
| SW48 (CTNNB1 mutant) | Colorectal Adenocarcinoma | 3-fold more sensitive than wild-type | [6] |
| Glioblastoma Cell Lines (various) | Glioblastoma | ~20 - 40 | [9] |
| Patient-derived Organoids (Colorectal) | Colorectal Carcinoma | Average of 27 | [3] |
Experimental Protocols
Protocol 1: Time-Lapse Microscopy for Observing Mitotic Effects of this compound
This protocol outlines the steps for live-cell imaging of cells treated with this compound to monitor mitotic progression.
Materials:
-
Cell line of interest (e.g., HeLa cells stably expressing a fluorescent histone marker like H2B-YFP)
-
Appropriate cell culture medium (e.g., Leibovitz's L-15 CO2-independent medium for imaging)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom imaging plates or dishes
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Time-lapse microscopy system with an environmental chamber (37°C)
Procedure:
-
Cell Seeding: Plate cells in glass-bottom imaging dishes at a density that allows for individual cells to be tracked over the desired time course. Allow cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare fresh dilutions of this compound in pre-warmed imaging medium to the desired final concentration (e.g., 100 nM).[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Gently replace the culture medium in the imaging dishes with the medium containing this compound or the vehicle control.
-
Time-Lapse Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C.[10]
-
Select several fields of view with healthy, proliferating cells.
-
Set up the time-lapse acquisition parameters. A common setting is to capture images every 5 minutes.[10] Use an appropriate objective (e.g., 40x air objective).[10]
-
Acquire images for a duration sufficient to capture cells entering and exiting mitosis (e.g., 12-24 hours).
-
-
Data Analysis:
-
Analyze the acquired image sequences to determine:
-
Time in mitosis: Measure the time from nuclear envelope breakdown to the onset of anaphase.[7]
-
Mitotic fate: Categorize cells based on their mitotic outcome (e.g., successful division, mitotic arrest, mitotic slippage, cell death).
-
Chromosome segregation fidelity: Score anaphases for the presence of lagging chromosomes or chromosome bridges.[7]
-
-
Protocol 2: Cell Proliferation (IC50) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well or 384-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 to 120 hours).[11]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.
-
IC50 Calculation: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a valuable tool for studying the intricacies of the spindle assembly checkpoint and the consequences of its inhibition. The protocols and data provided herein offer a solid foundation for researchers to design and execute meaningful time-lapse microscopy experiments to further elucidate the cellular and molecular effects of this promising anti-cancer agent.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Time-lapse microscopy [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NTRC 0066-0: A Potent and Selective TTK Inhibitor for Studying Mitotic Checkpoint Override
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC 0066-0 is a highly potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2][3] TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][4] By inhibiting TTK, this compound effectively overrides the mitotic checkpoint, leading to chromosome missegregation and subsequent cell death, particularly in cancer cells.[5][6] These characteristics make this compound a valuable tool for studying the intricacies of the mitotic checkpoint and a promising candidate for cancer therapy.[1][7]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cell-based assays.
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of TTK.[1][8] TTK plays a pivotal role in the SAC by phosphorylating various downstream targets, which ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[9] This inhibition prevents the degradation of key mitotic proteins like cyclin B1 and securin, thus delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[9]
By inhibiting TTK, this compound prevents the formation of a functional MCC. This premature activation of the APC/C leads to the degradation of cyclin B1 and securin, forcing the cell to exit mitosis without proper chromosome segregation. This process, known as mitotic checkpoint override, results in severe chromosomal instability (CIN) and ultimately induces apoptosis in cancer cells.[5][7]
Data Presentation
Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| TTK (Mps1) | Enzymatic Assay | 0.9[2][3] | Subnanomolar potency. |
| MOLT-4 (Leukemia) | Proliferation (5-day) | 30[1] | |
| HCT 116 (Colon Carcinoma) | Proliferation (3-day) | 37[5] | Relatively sensitive cell line. |
| LoVo (Colorectal Adenocarcinoma) | Proliferation (3-day) | 40[5] | Relatively sensitive cell line. |
| A-172 (Glioblastoma) | Proliferation (3-day) | 51[5] | Relatively sensitive cell line. |
| Glioblastoma Cell Lines (Panel) | Proliferation | 20 - 40[10] | Uniform low nanomolar potency. |
| Diverse Cancer Cell Lines (Panel) | Proliferation (5-day) | 11 - 290[1][11] | Broad anti-proliferative activity. |
| Patient-Derived Colorectal Cancer Organoids | Proliferation (3-day) | 27 (average)[5][12] | Demonstrates efficacy in a more clinically relevant model. |
Table 2: Binding Affinity and Selectivity of this compound
| Target | Assay Type | KD (nM) | Notes |
| TTK (Mps1) | Surface Plasmon Resonance (SPR) | Sub-nanomolar[5] | High affinity binding. |
| Aurora B | Surface Plasmon Resonance (SPR) | 907[5] | Demonstrates high selectivity for TTK over other mitotic kinases. |
Mandatory Visualizations
Caption: Mitotic Checkpoint Signaling Pathway and the inhibitory action of this compound on TTK (Mps1).
Caption: A generalized workflow for determining cell viability and IC50 values using a luminescence-based assay.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration is 10 µM, with 3-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, black-walled plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 1. It is advisable to use concentrations around the IC50 value and higher.
-
-
Incubation:
-
Incubate the plate for a desired time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[13]
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at a relevant concentration (e.g., 100 nM) and a vehicle control for 24 hours.[5]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Conclusion
This compound is a powerful and selective research tool for investigating the mitotic checkpoint. Its ability to induce mitotic checkpoint override provides a clear and robust phenotype for studying the consequences of chromosomal missegregation. The protocols provided herein offer a starting point for researchers to explore the cellular effects of this potent TTK inhibitor. The quantitative data and pathway diagrams further support its application in cancer research and drug development.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mitotic checkpoint: a signaling pathway that allows a single unattached kinetochore to inhibit mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Novel regulation on the mitotic checkpoint revealed by knocking out CDC20 [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of NTRC 0066-0
Welcome to the technical support center for NTRC 0066-0. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of this selective TTK inhibitor. While this compound is known for its high selectivity, this guide offers troubleshooting advice and detailed protocols to help you confidently assess its activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known selectivity?
A1: this compound is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), with a reported IC50 of approximately 0.9 nM.[1] It plays a crucial role in the spindle assembly checkpoint.[2] In a broad kinase panel screening of 276 kinases, this compound only inhibited TTK by more than 90% when tested at a concentration of 100 nM, demonstrating its high selectivity.[3]
Q2: If this compound is highly selective, why should I investigate off-target effects?
A2: While this compound has demonstrated high selectivity in biochemical assays, it is crucial to validate its specificity within your experimental context for several reasons:
-
Cellular Environment: The intracellular environment can influence compound activity and binding.
-
Unforeseen Phenotypes: Unexpected experimental outcomes may suggest modulation of pathways other than the intended target.[4]
-
Due Diligence: Thoroughly characterizing a compound's selectivity is a critical step in drug development and ensures the robustness of your research findings.[5]
-
Publication Standards: Many scientific journals require evidence of target engagement and selectivity in a cellular context.
Q3: My cells are exhibiting a phenotype inconsistent with TTK inhibition. How can I begin to investigate potential off-target effects of this compound?
A3: A systematic approach is recommended. Start by confirming the on-target effect in your system. Then, you can employ a tiered strategy to identify potential off-targets:
-
Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TTK in your cells.
-
Broad Kinome Profiling: A kinome scan will assess the activity of this compound against a large panel of kinases to identify other potential kinase targets.[4]
-
Unbiased Proteome-Wide Analysis: Techniques like chemical proteomics can identify protein interactions beyond the kinome.[6][7]
Q4: What are the primary methods to identify off-target proteins of a kinase inhibitor?
A4: The main experimental approaches include:
-
Kinome Profiling: In vitro screening of the inhibitor against a large panel of recombinant kinases to determine its selectivity profile.[4][8]
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to assess target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[9][10][11][12][13]
-
Chemical Proteomics: An unbiased approach to identify protein targets by using the compound as a "bait" to pull down its binding partners from a cell lysate.[6][7][14]
-
Phosphoproteomics: To understand how the compound affects global cellular signaling pathways.[15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Expected Outcome |
| Unexpected Cell Toxicity | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen. 2. Test an inhibitor with a different chemical scaffold but the same on-target activity. | 1. Identification of unintended kinase targets. 2. If toxicity persists, it may be an on-target effect. |
| Observed phenotype does not match known TTK inhibition phenotype. | Off-target effects are modulating other signaling pathways. | 1. Perform CETSA to confirm TTK engagement. 2. Use chemical proteomics to identify non-kinase off-targets. | 1. Confirmation of on-target binding. 2. Identification of novel protein interactors that could explain the phenotype. |
| Inconsistent results between biochemical assays and cellular assays. | Poor cell permeability or active efflux of the compound. | 1. Evaluate compound uptake and efflux in your cell line. 2. Use a cell-based target engagement assay like CETSA. | 1. Understanding of compound pharmacokinetics at the cellular level. 2. Direct measurement of target binding within the cell. |
| Difficulty validating a potential off-target identified in a screen. | The interaction may be weak, transient, or an artifact of the screening method. | 1. Use an orthogonal method to validate the interaction (e.g., if identified by kinome scan, validate with CETSA). 2. Perform dose-response experiments to determine the potency of the off-target interaction. | 1. Independent confirmation of the off-target binding. 2. Assessment of the physiological relevance of the off-target interaction at the concentrations used in your experiments. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Parameter | Value | Reference |
| Target Kinase | Threonine Tyrosine Kinase (TTK) / Mps1 | [2][3][16] |
| IC50 for TTK | 0.9 nM | [1] |
| Kinase Panel Size | 276 kinases | [3] |
| Concentration Tested | 100 nM | [3] |
| Kinases Inhibited >90% | 1 (TTK) | [3] |
Table 2: Hypothetical Kinome Scan Data for this compound at 1 µM
| Kinase Target | % Inhibition | Interpretation |
| TTK | 99% | Expected on-target activity |
| Aurora Kinase A | 8% | Likely insignificant off-target activity |
| CDK2 | 5% | Likely insignificant off-target activity |
| VEGFR2 | 12% | Likely insignificant off-target activity |
| Kinase X | 65% | Potential off-target, requires further validation |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., Eurofins KinaseProfiler™, Carna Biosciences).[8]
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay.[17]
-
Competition Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase.
-
Enzymatic Activity Assay: The ability of the inhibitor to block the phosphorylation of a substrate by each kinase is measured.
-
-
Data Analysis: The results are usually provided as the percentage of inhibition of each kinase at the tested concentration. Potent off-target interactions should be followed up with IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target TTK in a cellular context.[9][10][11][12][13]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the amount of soluble TTK in each sample by Western blotting using a specific anti-TTK antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TTK as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 3: Chemical Proteomics (Affinity-Based Protein Profiling)
Objective: To identify the cellular binding partners of this compound in an unbiased manner.[6][7][14]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. It is crucial that the modification does not significantly alter the compound's biological activity.
-
Cell Treatment and Lysis:
-
Treat cells with the this compound probe. As a control for competitive binding, pre-incubate a separate batch of cells with an excess of the unmodified this compound before adding the probe.
-
Lyse the cells to obtain a whole-cell proteome.
-
-
Affinity Enrichment:
-
Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Wash the beads extensively to remove non-specific protein binders.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control sample. These are the potential binding partners of this compound.
-
Visualizations
Caption: The role of TTK in the Spindle Assembly Checkpoint signaling pathway.
Caption: Experimental workflows for off-target identification.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 17. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Troubleshooting NTRC 02-0066-0 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the selective TTK inhibitor, NTRC 02-0066-0, in experimental media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness after adding my NTRC 02-0066-0 stock solution to my cell culture medium. What is the primary cause?
A2: The most common reason for precipitation is the poor aqueous solubility of NTRC 02-0066-0. Like many small molecule kinase inhibitors, it is a lipophilic compound. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment such as cell culture media or phosphate-buffered saline (PBS), the drastic change in solvent polarity can cause the compound to "crash out" of solution.
Q2: What is the recommended solvent for preparing a stock solution of NTRC 02-0066-0?
A2: The recommended solvent for preparing a stock solution of NTRC 02-0066-0 is high-purity, anhydrous DMSO. A solubility of up to 20.83 mg/mL (36.82 mM) can be achieved in DMSO, potentially requiring sonication and warming to 60°C to fully dissolve the compound. It is crucial to use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the most highly recommended solvent, other organic solvents like ethanol, methanol, isopropanol, and acetonitrile (B52724) can also be used to dissolve NTRC 02-0066-0. However, the solubility in these solvents is generally lower than in DMSO, and they may introduce different cytotoxic effects on your cells. If you must use an alternative solvent, it is critical to perform a vehicle control to assess its impact on your specific cell line.
Q5: How does the pH of the media affect the solubility of NTRC 02-0066-0?
Troubleshooting Guide: Resolving NTRC 02-0066-0 Precipitation
If you are experiencing precipitation of NTRC 02-0066-0 in your experimental media, follow these troubleshooting steps:
Step 1: Optimize Stock Solution Preparation
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO.
-
Proper Dissolution Technique: If the compound does not readily dissolve, utilize sonication in a water bath and gentle warming (up to 60°C) as recommended. Visually confirm that the stock solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Step 2: Modify the Dilution Protocol
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a cold stock solution to cold media can decrease the solubility of the compound.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed media. This gradual decrease in solvent polarity can help prevent the compound from precipitating.
-
Add Stock to Media, Not Vice-Versa: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous media while gently vortexing or swirling. This ensures rapid dispersal of the compound.
Step 3: Test Alternative Formulations (Advanced)
-
Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. This involves using a mixture of solvents, such as a combination of DMSO and ethanol, to prepare the stock solution. The rationale is that a solvent mixture may have better solvating properties than a single solvent.
-
Solubility Enhancers: In some instances, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final media can help to maintain the compound in solution. However, the compatibility and potential effects of these agents on your specific assay must be validated.
Data Presentation: Solubility of NTRC 02-0066-0
The following tables summarize the known quantitative and qualitative solubility data for NTRC 02-0066-0.
Table 1: Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 20.83 | 36.82 | May require sonication and warming to 60°C. |
Table 2: Qualitative Solubility Data
| Solvent/Solution | Solubility | Notes |
| Ethanol | Soluble | Specific quantitative data not readily available. |
| Methanol | Soluble | Specific quantitative data not readily available. |
| Isopropanol | Soluble | Specific quantitative data not readily available. |
| Acetonitrile | Soluble | Specific quantitative data not readily available. |
| Water / PBS | Limited / Poor | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of NTRC 02-0066-0 in DMSO
Materials:
-
NTRC 02-0066-0 (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipette
Procedure:
-
Allow the vial of NTRC 02-0066-0 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of NTRC 02-0066-0 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 565.71 g/mol ), you would need 5.657 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath with intermittent vortexing until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of NTRC 02-0066-0 into Cell Culture Media
Materials:
-
10 mM NTRC 02-0066-0 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. b. Gently vortex the intermediate dilution.
-
Final Dilution: a. Add the desired volume of the intermediate dilution (or the original stock if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 10 µL of the intermediate to 990 µL of medium. b. Immediately after adding the compound, gently swirl the plate or tube to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Signaling Pathway of TTK (Mps1) in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), in the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.
Caption: TTK/Mps1 signaling in the Spindle Assembly Checkpoint.
Experimental Workflow for Troubleshooting Insolubility
This workflow provides a logical sequence of steps to address the insolubility of NTRC 02-0066-0.
Caption: Troubleshooting workflow for NTRC 02-0066-0 insolubility.
Technical Support Center: Optimizing NTRC 0066-0 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NTRC 0066-0 in their experiments. The information is designed to assist in optimizing experimental conditions and ensuring accurate IC50 value determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2] TTK is a critical component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[2][3] By inhibiting TTK, this compound overrides the SAC, leading to chromosome mis-segregation and subsequent cell death, particularly in cancer cells with existing chromosomal instability.[3][4]
Q2: What is the expected IC50 range for this compound?
A2: The IC50 of this compound is highly dependent on the assay format. In biochemical assays using purified TTK enzyme, the IC50 is in the sub-nanomolar range (around 0.9 nM).[1] In cell-based proliferation assays, the IC50 typically ranges from low nanomolar to several hundred nanomolar (e.g., 11 nM to 290 nM), depending on the cell line, incubation time, and specific assay conditions.[1][5]
Q3: Why do I observe a significant difference between the biochemical and cellular IC50 values for this compound?
A3: It is common to observe a discrepancy between biochemical and cellular IC50 values for kinase inhibitors.[6] Several factors contribute to this difference, including:
-
Cellular permeability and efflux: The ability of this compound to cross the cell membrane and its potential removal by efflux pumps can reduce its effective intracellular concentration.
-
Intracellular ATP concentration: Kinase inhibitors that are ATP-competitive, like many targeting TTK, will show reduced potency in the high ATP environment of a cell compared to the typically lower ATP concentrations used in biochemical assays.[7]
-
Target engagement and residence time: The duration of interaction between this compound and TTK within the cell (target residence time) is a crucial determinant of its cellular activity and may not be fully captured by a simple biochemical IC50 value.[5]
-
Off-target effects and cellular complexity: The complex intracellular environment, including other interacting proteins and signaling pathways, can influence the overall cellular response to the inhibitor.[7]
Q4: How does the mutational status of cancer cells, such as CTNNB1, affect their sensitivity to this compound?
A4: Studies have shown that cancer cell lines with activating mutations in the CTNNB1 (β-catenin) gene exhibit increased sensitivity to TTK inhibitors like this compound.[8][9] This suggests that the Wnt/β-catenin signaling pathway may create a dependency on the spindle assembly checkpoint, making these cells more vulnerable to TTK inhibition.[10] Therefore, the genetic background of the cell line being tested is a critical factor in the observed IC50.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound IC50 values.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inconsistent cell seeding density, variations in reagent preparation, fluctuations in incubation conditions. | Ensure consistent cell numbers are seeded in each well. Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated incubator and monitor temperature and CO2 levels closely. |
| Edge effects on microplates. | Avoid using the outer wells of the plate for experimental data points. If necessary, fill the outer wells with sterile media or PBS to maintain humidity.[7] | |
| Compound precipitation. | Visually inspect the this compound stock solution and dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final assay concentration.[7] | |
| No dose-response curve or very high IC50 value | Incorrect concentration range of this compound. | Based on literature, start with a wide concentration range (e.g., from picomolar to micromolar) to identify the inhibitory range for your specific cell line.[1][5] |
| Inactive compound. | Verify the purity and integrity of your this compound stock. If possible, test its activity in a well-characterized sensitive cell line as a positive control. | |
| Cell line resistance. | Some cell lines may be inherently resistant to TTK inhibition. Consider testing a panel of cell lines with known sensitivities.[5] | |
| Steep or shallow dose-response curve | Assay window is too narrow or too wide. | Optimize the assay conditions, such as incubation time and cell density, to achieve a robust signal-to-background ratio. |
| Assay artifacts. | Rule out any interference of this compound with the assay readout system (e.g., fluorescence or luminescence). Run a control with the compound in the absence of cells. |
Experimental Protocols
Protocol 1: In Vitro TTK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against purified TTK enzyme.
Materials:
-
Recombinant human TTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add a fixed concentration of TTK enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at or near its Km for TTK) and the peptide substrate.
-
Allow the reaction to proceed for a predetermined time within the linear range of the assay.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., using a resazurin-based reagent)
This protocol describes a common method to determine the IC50 of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a specified duration (e.g., 72 hours or 5 days, as studies with this compound have used longer incubation times).[1][5]
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression analysis.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | Reported IC50 (nM) | Reference |
| Biochemical Assay | TTK Enzyme | 0.9 | [1] |
| Cell Proliferation | Various Cancer Cell Lines | 11 - 290 (after 5 days) | [1][5] |
| Cell Proliferation | Glioblastoma Cell Lines | ~20 - 40 | [11] |
| Cell Proliferation | Colorectal Carcinoma Organoids | ~27 | [4] |
| Cell Proliferation | MOLT4 (Leukemic Cell Line) | 30 | [5] |
Visualizations
Caption: Mechanism of action of this compound on the Spindle Assembly Checkpoint.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphotyrosine picked threonine kinase stimulates proliferation of human osteosarcoma cells in vitro and in vivo [archivesofmedicalscience.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tumor-intrinsic signaling pathways: key roles in the regulation of the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
NTRC 0066-0 stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NTRC 0066-0 in cell culture medium. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO.[1][2] It has limited solubility in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once prepared in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2]
Q3: Is this compound stable in cell culture medium?
A3: While specific stability studies of this compound in various cell culture media are not extensively published, its use in numerous in vitro studies with incubation times ranging from a few hours to several days suggests it possesses sufficient stability for typical cell culture experiments.[3][4] However, the stability can be influenced by the specific components of the medium, such as the presence of serum.[5][6] It is always recommended to perform a preliminary stability test in your specific experimental setup if you have concerns.
Q4: At what concentration is this compound typically used in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Published studies have shown IC50 values in the low nanomolar range for its target, TTK kinase, and anti-proliferative IC50 values ranging from 11 to 290 nM in various cancer cell lines with a 5-day incubation.[2][3]
Q5: How long can I expose cells to this compound in culture?
A5: this compound has been used in experiments with continuous exposure ranging from 8 hours to 5 days.[3][4] The optimal duration will depend on the specific experimental goals and the cell line being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high. The aqueous solubility of this compound is exceeded. | Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.1%, to maintain solubility and minimize solvent toxicity.[5] Prepare intermediate dilutions of the this compound stock in pre-warmed medium before adding to the final culture volume. |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of the compound in the stock solution or cell culture medium. Binding of the compound to serum proteins in the medium. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] If stability is a concern, consider refreshing the medium with freshly diluted this compound for long-term experiments. Test for compound stability in your specific medium with and without serum.[6] |
| High variability in experimental results between replicates. | Incomplete dissolution of the compound when preparing working solutions. Uneven distribution of the compound in the culture wells. | Ensure the DMSO stock solution is fully thawed and vortexed before preparing dilutions. After adding this compound to the culture medium, mix thoroughly by gentle pipetting or swirling of the plate. |
Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₇O₂ | [2] |
| Molecular Weight | 565.71 g/mol | [2] |
| Solubility | Soluble in DMSO, limited in water | [1][2] |
| TTK IC₅₀ | 0.9 nM | [2] |
| Cell Proliferation IC₅₀ | 11 - 290 nM (in various cancer cell lines) | [2][3] |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
| 4°C | Not Recommended for Long Term | |
| Room Temperature | Not Recommended |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
-
Preparation of Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to the final desired working concentration. Ensure the final DMSO concentration is below 0.1%.
-
Incubate the medium at 37°C in a humidified incubator with 5% CO₂.
-
Include a control of this compound in a simple buffer like PBS to assess its inherent chemical stability.[5]
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) and store at -80°C until analysis.[6]
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a sensitive analytical method such as LC-MS/MS.
-
Plot the percentage of the compound remaining versus time to determine its stability profile.
-
Signaling Pathway
This compound is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a key component of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.
References
NTRC 0066-0 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TTK inhibitor, NTRC 0066-0. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the dual-specificity protein kinase TTK (also known as Mps1).[1][2][3] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3] By inhibiting TTK, this compound overrides the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[4][5][6]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines.[1][2][7] It has shown particular promise in preclinical models of triple-negative breast cancer (TNBC) and has been found to be more effective in cancer cell lines harboring mutations in the CTNNB1 gene, which encodes β-catenin.[8][9] Additionally, it has been investigated in colorectal cancer and glioblastoma models.[6][10]
Q3: What is the observed potency of this compound in vitro?
This compound exhibits sub-nanomolar potency in enzymatic assays and low nanomolar IC50 values in cell proliferation assays.[1][2][7]
| Parameter | Value | Reference |
| TTK Enzymatic IC50 | 0.9 nM | [1][2] |
| Cell Proliferation IC50 Range | 11 - 290 nM (5-day incubation) | [1][2] |
Q4: Are there any known biomarkers that predict sensitivity to this compound?
Yes, two key factors have been identified that influence sensitivity to this compound:
-
Chromosomal Instability (CIN) Status: Cancer cells that are aneuploid but chromosomally stable are more sensitive to TTK inhibition. In contrast, cells with high levels of pre-existing CIN tend to be more resistant.[6][11]
-
CTNNB1 (β-catenin) Mutation Status: Cancer cell lines with mutations in the CTNNB1 gene have shown increased sensitivity to this compound.[8][9]
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a structured approach to troubleshooting and investigating potential mechanisms of resistance to this compound in your cancer cell line models.
Problem: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound.
Possible Cause 1: On-Target Mutations in the TTK Kinase Domain
Acquired mutations in the ATP-binding pocket of TTK can prevent the stable binding of inhibitors, leading to resistance.
Troubleshooting Steps:
-
Sequence the TTK gene: Isolate genomic DNA from both the sensitive parental cell line and the resistant derivative. Amplify and sequence the coding region of the TTK gene, paying close attention to the kinase domain.
-
Compare sequences: Align the sequences to identify any point mutations in the resistant cell line.
-
Functional validation: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm its role in resistance.
Experimental Protocol: Sequencing of the TTK Kinase Domain
-
Genomic DNA Isolation: Extract high-quality genomic DNA from approximately 1x10^6 cells of both parental (sensitive) and resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers flanking the exons of the TTK kinase domain. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products using a spin column-based kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Analyze the sequencing chromatograms and compare the nucleotide and predicted amino acid sequences between the sensitive and resistant cell lines to identify any mutations.
Possible Cause 2: Impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C)
Disruption of APC/C function can help cancer cells tolerate the mitotic segregation errors induced by TTK inhibition, thereby conferring resistance.
Troubleshooting Steps:
-
Gene expression analysis: Use qRT-PCR or Western blotting to assess the expression levels of key APC/C components (e.g., ANAPC4, ANAPC13) in your resistant cells compared to the sensitive parental line.
-
Functional assays: To determine if APC/C function is impaired, you can monitor the degradation of known APC/C substrates, such as Cyclin B1 or Securin, during mitosis. A delayed degradation in the resistant cells could indicate compromised APC/C activity.
Experimental Protocol: Western Blot for APC/C Substrates
-
Cell Synchronization: Synchronize sensitive and resistant cells at the G2/M boundary using a CDK1 inhibitor (e.g., RO-3306).
-
Mitotic Release: Wash out the inhibitor to release the cells into mitosis.
-
Time-Course Collection: Collect cell lysates at various time points (e.g., 0, 30, 60, 90, 120 minutes) post-release.
-
Western Blotting: Perform Western blotting on the lysates using antibodies against Cyclin B1 and Securin. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Analysis: Compare the degradation kinetics of Cyclin B1 and Securin between the sensitive and resistant cell lines.
Possible Cause 3: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibition of the primary target.
Troubleshooting Steps:
-
Phospho-proteomic analysis: Perform a phospho-proteomic screen to identify differentially activated signaling pathways in the resistant cells compared to the sensitive parental cells. Look for increased phosphorylation of key nodes in pathways like PI3K/AKT or MEK/ERK.
-
Targeted inhibition: If a bypass pathway is identified, test for re-sensitization to this compound by co-treating the resistant cells with an inhibitor of the activated pathway.
Experimental Protocol: Co-treatment with a Bypass Pathway Inhibitor
-
Cell Viability Assay: Seed the resistant cells in 96-well plates.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor). Include single-agent controls.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Measurement: Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTS).
-
Synergy Analysis: Calculate synergy scores (e.g., using the Bliss independence or Loewe additivity models) to determine if the combination treatment is more effective than either single agent.
Possible Cause 4: Overexpression of Drug Efflux Pumps
Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Gene expression analysis: Use qRT-PCR to measure the mRNA levels of common drug resistance-associated ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cells.
-
Functional efflux assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein) to measure its activity. Resistant cells with higher efflux activity will show lower intracellular fluorescence.
-
Co-treatment with an efflux pump inhibitor: Test if an efflux pump inhibitor (e.g., Verapamil or Elacridar) can re-sensitize the resistant cells to this compound.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Plating: Seed both sensitive and resistant cells in a black-walled, clear-bottom 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate a set of wells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes to allow for cellular uptake.
-
Wash and Efflux: Wash the cells with fresh media (with and without the efflux pump inhibitor) and measure the intracellular fluorescence over time using a plate reader.
-
Analysis: Compare the rate of fluorescence decrease (efflux) between sensitive and resistant cells, and assess if the efflux pump inhibitor can block this process in the resistant cells.
Visualizations
Caption: Mechanism of action of this compound targeting the TTK kinase.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: NTRC 0066-0 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of NTRC 0066-0, a selective TTK (Mps1) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis.[1] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and subsequent cell death in proliferating cancer cells.[2][3]
Q2: What is the recommended formulation for in vivo studies with this compound?
A2: For in vivo administration, particularly via oral gavage, this compound can be formulated as a suspension. A commonly used vehicle is a mixture of DMSO, Cremophor EL, and saline. One specific formulation that has been used is a 1:1:8 (v/v/v) ratio of DMSO:Cremophor EL:saline. Due to its limited water solubility, ensuring a uniform and stable suspension is critical for consistent dosing.
Q3: What is the oral bioavailability and brain penetration of this compound?
A3: this compound has demonstrated good oral bioavailability in mice, approximately 50%.[4] It has also been shown to have high brain penetration, although it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[4][5]
Q4: Has this compound shown efficacy in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can enhance the efficacy of other chemotherapeutic agents. For example, in a triple-negative breast cancer (TNBC) mouse model, the combination of this compound with docetaxel (B913) resulted in a significant extension of survival and tumor remission without increased toxicity.[1][3]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth inhibition | 1. Improper formulation: The compound may not be uniformly suspended, leading to inaccurate dosing. 2. Incorrect administration: Improper oral gavage technique can result in inconsistent delivery of the compound. 3. Animal-to-animal variability: Biological differences between animals can lead to varied responses. | 1. Formulation: Ensure the vehicle is prepared correctly and that this compound is thoroughly suspended before each dose. Sonication may aid in achieving a uniform suspension. 2. Administration: Ensure all personnel are properly trained in oral gavage techniques. Verify the correct volume is administered each time.[2][6][7][8][9] 3. Variability: Increase the number of animals per group to improve statistical power and account for individual variations. |
| Tumor ulceration in xenograft models | 1. Cell line characteristics: Some cell lines, such as MDA-MB-231 and HCT116, are known to be aggressive and can invade the dermis, leading to ulceration.[10][11] 2. Rapid tumor growth: Tumors that grow very quickly can outgrow their blood supply, leading to central necrosis and ulceration.[12] 3. Injection technique: Subcutaneous injection depth and potential contamination can contribute to ulceration.[11] 4. Immune response: Even in immunodeficient mice, residual immune cells can contribute to inflammation and ulceration.[11] | 1. Cell line selection: If possible, consider using less aggressive cell lines. For aggressive lines, be prepared for potential ulceration and establish clear humane endpoints. 2. Tumor size monitoring: Monitor tumor size closely and consider initiating treatment when tumors are smaller. Do not let tumors exceed the recommended size limits. 3. Injection protocol: Ensure the injection site is sterilized (e.g., with chlorhexidine) and use a fresh needle for each animal. Inject the cell suspension subcutaneously at a site that minimizes irritation.[11] 4. Humane endpoints: Establish clear criteria for humane endpoints, including ulcer size and signs of animal distress. In some cases, ulceration may be an expected outcome, but should be closely monitored.[13][14] |
| No significant effect on tumor growth | 1. Insufficient dose or dosing frequency: The dose of this compound may be too low or the dosing schedule not frequent enough to maintain therapeutic concentrations. 2. Tumor model resistance: The chosen cancer cell line or tumor model may be inherently resistant to TTK inhibition. 3. Poor drug exposure: Issues with formulation or administration may be leading to low systemic exposure. | 1. Dose escalation/schedule optimization: Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. A more frequent dosing schedule (e.g., daily or twice daily) may be necessary. 2. Model selection: Test this compound on a panel of cell lines in vitro to confirm sensitivity before initiating in vivo studies. Cell lines with mutations in CTNNB1 (β-catenin) have shown increased sensitivity.[10] 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the plasma and tumor concentrations of this compound to ensure adequate exposure. |
| Animal toxicity (e.g., weight loss) | 1. Vehicle toxicity: The formulation vehicle (e.g., DMSO, Cremophor EL) can cause toxicity at high concentrations or with repeated dosing. 2. On-target toxicity: Inhibition of TTK in rapidly dividing normal tissues could potentially lead to toxicity. 3. Off-target effects: Although highly selective, off-target effects of this compound cannot be entirely ruled out. | 1. Vehicle optimization: If vehicle toxicity is suspected, consider alternative formulations. There are various vehicles available for poorly soluble drugs that may be better tolerated.[15][16][17][18] 2. Dose reduction/schedule adjustment: If on-target toxicity is a concern, reducing the dose or adjusting the dosing schedule (e.g., every other day) may mitigate side effects while maintaining efficacy.[10] 3. Monitoring: Closely monitor animals for signs of toxicity, including body weight, behavior, and physical appearance. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 20 mg/kg this compound (oral) | Every other day | 61% and 70% | [10] |
| Lung Carcinoma | A427 (CTNNB1 mutant) | 20 mg/kg this compound (oral) | Every other day | 90% | [10] |
| Glioblastoma | E98 (orthotopic) | 20 mg/kg this compound (oral) | Every other day | No significant improvement in survival | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound + Docetaxel | Co-administration | Doubled mouse survival and extended tumor remission | [3] |
Experimental Protocols
Detailed Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
1. Animal Model and Cell Culture:
- Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG).
- Culture the chosen cancer cell line (e.g., A427, MDA-MB-231) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration.
2. Tumor Implantation:
- Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
- Monitor the mice for tumor growth.
3. Treatment Group Allocation:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Formulation of this compound:
- Prepare the vehicle: a sterile mixture of DMSO, Cremophor EL, and saline (e.g., 1:1:8 v/v/v).
- Calculate the required amount of this compound for the desired dose (e.g., 20 mg/kg).
- Weigh the this compound powder and add it to the vehicle.
- Vortex and/or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
5. Administration of this compound:
- Administer the this compound suspension or vehicle control to the mice via oral gavage.
- Follow a pre-determined dosing schedule (e.g., every other day).
- Ensure proper oral gavage technique to avoid injury to the esophagus or accidental administration into the trachea.[2][6][7][8][9]
6. Monitoring and Data Collection:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Observe the mice daily for any clinical signs of distress or toxicity.
- At the end of the study (based on tumor size limits or a pre-determined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
7. Data Analysis:
- Calculate the average tumor volume and standard error for each group over time.
- Determine the percentage of tumor growth inhibition for the treatment group compared to the control group.
- Perform statistical analysis to determine the significance of the observed differences.
Visualizations
Caption: this compound inhibits TTK (Mps1) kinase, leading to SAC inactivation and cancer cell death.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Wounds Inhibit Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. scispace.com [scispace.com]
NTRC 0066-0 Brain Penetration and Bioavailability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetration and bioavailability of the MPS1 inhibitor, NTRC 0066-0.
Frequently Asked Questions (FAQs)
Q1: What is the general profile of this compound's brain penetration and oral bioavailability?
A1: this compound exhibits good brain penetration and oral bioavailability in preclinical mouse models.[1][2] Despite being a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit brain uptake, the compound achieves significant concentrations in the brain.[1] Studies in mice have demonstrated high oral bioavailability, with values of 68% reported.[3]
Q2: How does the P-glycoprotein (P-gp) efflux transporter affect the brain penetration of this compound?
A2: P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, actively transports this compound out of the brain.[1][2] This action reduces the overall brain concentration of the compound. However, even with this efflux activity, this compound is still characterized as having high brain penetration.[1][4][5]
Q3: Has the role of other efflux transporters on this compound brain penetration been investigated?
A3: Yes, in addition to P-gp (encoded by Abcb1a/b genes in mice), the roles of Breast Cancer Resistance Protein (BCRP, encoded by Abcg2) and Multidrug Resistance-Associated Protein 4 (MRP4, encoded by Abcc4) have been studied. These investigations utilized knockout mouse models. The results indicate that P-gp is the primary efflux transporter limiting this compound brain penetration, with no significant involvement of BCRP or MRP4 observed.[1]
Q4: Despite good brain penetration, why has this compound shown a lack of efficacy in some glioblastoma (GBM) models?
A4: While this compound demonstrates good brain penetration, it did not show significant antitumor efficacy in an orthotopic glioblastoma mouse model.[1][4] This disconnect between brain availability and in vivo efficacy suggests that factors other than drug delivery to the tumor site may be at play. These could include the intrinsic resistance of the tumor model to MPS1 inhibition or other complex biological factors.[1]
Troubleshooting Guides
Issue 1: Lower than expected brain concentrations of this compound in wild-type mice.
-
Possible Cause 1: P-glycoprotein (P-gp) efflux.
-
Troubleshooting Step: P-gp is a known efflux transporter of this compound at the blood-brain barrier.[1][2] To confirm if P-gp is responsible for the lower brain concentrations, consider conducting studies in P-gp knockout (Abcb1a/b-/-) mice. A significant increase in brain-to-plasma concentration ratios in these mice compared to wild-type would confirm P-gp's role.[1]
-
-
Possible Cause 2: Issues with drug formulation or administration.
-
Troubleshooting Step: Verify the stability and solubility of the this compound formulation. For intravenous administration, a common formulation is DMSO:Cremophor EL:saline (1:1:8 v/v).[2] For oral administration, ensure proper gavage technique to avoid incomplete dosing.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy in brain tumor models.
-
Possible Cause 1: Insufficient target engagement in the brain.
-
Troubleshooting Step: Although brain penetration is high, it is crucial to confirm that the concentration of this compound at the tumor site is sufficient to inhibit its target, MPS1. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies. Measure the levels of a downstream biomarker of MPS1 activity, such as phospho-histone H3, in tumor tissue following treatment.[3]
-
-
Possible Cause 2: Tumor microenvironment factors.
-
Troubleshooting Step: The tumor microenvironment can influence drug efficacy. The orthotopic glioblastoma model in which this compound lacked efficacy is a complex environment.[1] It is possible that factors within this environment confer resistance to MPS1 inhibition.
-
-
Possible Cause 3: Intrinsic resistance of the tumor model.
-
Troubleshooting Step: The specific genetic and molecular characteristics of the chosen glioblastoma cell line may make it inherently resistant to MPS1 inhibition, regardless of drug concentration. Consider testing this compound in a panel of different glioblastoma cell lines in vitro to assess the spectrum of sensitivity.[1]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution | Oral Bioavailability (%) |
| Mouse | IV | 5 | 28 | Moderate | N/A |
| Mouse | PO | 5 | N/A | N/A | 68 |
| Rat | IV | 5 | 24 | High | N/A |
| Rat | PO | 5 | N/A | N/A | 100 |
Data sourced from a study by Aktas et al. (2016).[3]
Table 2: Effect of Efflux Transporters on this compound Brain Accumulation in Mice
| Mouse Strain | Key Transporter(s) Knocked Out | Relative Brain Concentration of this compound |
| Wild-Type (FVB) | None | Baseline |
| Abcb1a/b-/- | P-gp | Markedly Increased |
| Abcg2-/- | BCRP | No Difference from Wild-Type |
| Abcb1a/b-/-;Abcg2-/- | P-gp and BCRP | Further Increased vs. Abcb1a/b-/- |
Based on findings from de Gooijer et al. (2024).[1]
Experimental Protocols
Protocol 1: Assessment of Brain Penetration in Mice
-
Animal Models: Utilize wild-type mice (e.g., FVB strain) and relevant knockout strains (Abcb1a/b-/-, Abcg2-/-, etc.).[2]
-
Drug Formulation and Administration:
-
Sample Collection:
-
At predetermined time points (e.g., 1 hour post-injection), collect blood samples via cardiac puncture into heparinized tubes.[1]
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of brain penetration.
-
Compare the Kp values between wild-type and knockout mice to determine the role of specific efflux transporters.
-
Protocol 2: Oral Bioavailability Assessment in Mice
-
Animal Models: Use wild-type mice.
-
Drug Formulation and Administration:
-
For IV administration, use the formulation described in Protocol 1.
-
For oral (PO) administration, formulate this compound in a suitable vehicle for gavage.
-
Administer a single dose of this compound via both IV and PO routes to separate groups of mice (e.g., 5 mg/kg).[3]
-
-
Sample Collection:
-
Collect serial blood samples from the tail vein at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and quantify this compound concentrations using LC-MS as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the area under the plasma concentration-time curve (AUC) for both IV and PO administration routes.
-
Determine the oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[1]
-
Visualizations
Caption: Workflow of this compound distribution to the brain.
Caption: Troubleshooting logic for low brain concentrations.
References
Technical Support Center: NTRC 0066-0 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective TTK inhibitor, NTRC 0066-0, in animal studies. The information is intended for scientists and drug development professionals to minimize potential toxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound in preclinical models?
A1: In multiple preclinical mouse models, this compound has been reported to be well-tolerated with no significant signs of toxicity at efficacious doses.[1] Studies involving long-term administration in combination with other agents, such as docetaxel (B913), have also been conducted without overt toxicity.[1] However, as with any investigational compound, careful monitoring for adverse effects is crucial.
Q2: What are the potential target organs for toxicity with TTK inhibitors like this compound?
A2: While this compound itself has shown a favorable safety profile, the class of Mps1/TTK inhibitors has been associated with potential toxicities in highly proliferative tissues. These may include the gastrointestinal tract and bone marrow.[2] One study with this compound did note a reduction in the number of intestinal crypts and an increase in apoptotic cells in the intestine at higher doses.[3] Therefore, monitoring for signs of gastrointestinal distress and hematological abnormalities is recommended.
Q3: Are there any strategies to mitigate the potential toxicity of this compound?
A3: Yes, combination therapy is a promising strategy. Co-administration of this compound with taxanes (e.g., docetaxel) has been shown to have synergistic anti-tumor effects, which may allow for the use of lower, and therefore potentially less toxic, doses of each compound.[2][4]
Q4: What are the pharmacokinetic properties of this compound that might influence its toxicity?
A4: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[5] This can affect its distribution and accumulation in various tissues, potentially influencing its safety profile. Researchers should be aware of this when designing experiments, especially if co-administering other drugs that are also P-gp substrates or inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Signs of Morbidity in Study Animals
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or health status. While generally well-tolerated, individual variations can occur.
-
Troubleshooting Steps:
-
Immediately record all clinical signs and body weights.
-
Consider reducing the dose or the frequency of administration.
-
Ensure the vehicle used for administration is not contributing to the toxicity by including a vehicle-only control group.
-
Review the formulation and administration procedure to rule out any errors.
-
If morbidity persists, humane endpoints should be considered, and a dose-range-finding study may be necessary.
-
Issue 2: Signs of Gastrointestinal Toxicity (e.g., diarrhea, dehydration)
-
Possible Cause: As TTK inhibitors can affect highly proliferative tissues, gastrointestinal toxicity is a potential, though not commonly reported, side effect of this compound.
-
Troubleshooting Steps:
-
Monitor animals for changes in stool consistency and signs of dehydration.
-
Provide supportive care, such as supplemental hydration, as per institutional guidelines.
-
Consider reducing the dose of this compound.
-
At the study endpoint, perform a thorough histopathological examination of the gastrointestinal tract.
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy/Toxicity
-
Possible Cause: The pharmacokinetic properties of this compound, such as its metabolism and tissue distribution (including being a P-gp substrate), can lead to different outcomes in a complex biological system compared to in vitro cell cultures.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.
-
Ensure that the dosing regimen is achieving the desired therapeutic exposure.
-
Consider that the tumor microenvironment in vivo can influence drug response.
-
Quantitative Data Summary
Table 1: Reported Dosing Regimens of this compound in Mice with No Significant Toxicity
| Animal Model | Dosing Regimen | Reported Outcome on Toxicity |
| Nude mice | 20 mg/kg, oral, every other day | No significant effect on body weight.[1] |
| TNBC mouse model | Combination with docetaxel over >150 days | No signs of toxicity, resulting in tumor remission.[1] |
Table 2: General Toxicity Monitoring Plan for this compound Animal Studies
| Parameter | Frequency | Observations |
| Clinical Observations | Daily | Changes in posture, activity, grooming, fur texture, and signs of pain or distress. |
| Body Weight | Daily for the first week, then 2-3 times/week | A sustained weight loss of >15-20% from baseline is a common endpoint criterion. |
| Food and Water Intake | Daily (if quantitative) or observational | Significant decreases can be an early indicator of toxicity. |
| Hematology (at necropsy) | End of study | Complete blood count (CBC) with differential to assess for signs of myelosuppression (bone marrow toxicity). |
| Serum Biochemistry (at necropsy) | End of study | Panels to assess liver (ALT, AST) and kidney (BUN, creatinine) function. |
| Histopathology (at necropsy) | End of study | Microscopic examination of key organs, with a focus on the gastrointestinal tract and bone marrow. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Use a standardized mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks of age. House animals in accordance with institutional guidelines.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose), with a sufficient number of animals per group (n=5-10) for statistical power.
-
Formulation: Prepare this compound in a suitable vehicle. Note the solubility and stability of the formulation.
-
Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Monitoring:
-
Perform daily clinical observations as detailed in Table 2.
-
Measure body weight at the frequency described in Table 2.
-
-
Endpoint and Sample Collection:
-
At the end of the study period (e.g., 14 or 28 days), or if humane endpoints are reached, euthanize the animals.
-
Collect blood via cardiac puncture for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect key organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, bone marrow) for histopathological analysis.
-
-
Data Analysis: Analyze data for statistically significant differences between treatment groups and the vehicle control.
Visualizations
References
Validation & Comparative
NTRC 0066-0: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
NTRC 0066-0 is a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3] This guide provides a comparative analysis of this compound's selectivity profile against other kinases, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for its primary target, TTK, with a subnanomolar inhibitory concentration (IC50) of 0.9 nM.[2][4] Its high degree of selectivity is a key attribute, minimizing the potential for off-target effects. In a broad kinase panel screening of 276 kinases, this compound at a concentration of 100 nM (approximately 100-fold higher than its TTK IC50) inhibited only TTK by more than 90%.[1] This performance ranks this compound among the top 8% of the most selective kinase inhibitors known.[1]
The table below summarizes the inhibitory activity of this compound against TTK and other notable kinases.
| Kinase Target | IC50 / Binding Affinity (KD) | % Inhibition @ 100 nM | Notes |
| TTK (Mps1) | 0.9 nM (IC50) | >90% | Primary Target |
| Aurora B | 907 nM (KD) | Not specified | Approximately 1000-fold less potent than against TTK.[5] |
| PLK1 | Not specified | >50% | Off-target |
| PLK3 | Not specified | >50% | Off-target |
| PLK4 | Not specified | >50% | Off-target |
| TNK1 | Not specified | >50% | Off-target |
| MNK2 | Not specified | >50% | Off-target |
| TSSK1 | Not specified | >50% | Off-target |
| NUAK1 | Not specified | >50% | Off-target |
| Aurora C | Not specified | >50% | Off-target |
| PKD2 | Not specified | >50% | Off-target |
| NUAK2 | Not specified | >50% | Off-target |
Experimental Protocols
The selectivity of kinase inhibitors is commonly determined using in vitro kinase activity assays. A widely accepted "gold standard" method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[6][7]
Representative Protocol: Radiometric Kinase Selectivity Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound against a panel of kinases.
1. Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions to generate a dose-response curve.
-
Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Capture:
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Signaling Pathway and Experimental Workflow
Spindle Assembly Checkpoint (SAC) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting TTK (Mps1), a master regulator of the Spindle Assembly Checkpoint (SAC). This checkpoint ensures the proper segregation of chromosomes during mitosis.[3][8] The diagram below illustrates the central role of TTK in this pathway.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. uniprot.org [uniprot.org]
A Head-to-Head Comparison of TTK Inhibitors: NTRC 0066-0 vs. Reversine
In the landscape of cancer therapeutics, the inhibition of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), has emerged as a promising strategy.[1][2][3] TTK is a critical regulator of the spindle assembly checkpoint (SAC), a key mechanism that ensures the proper segregation of chromosomes during mitosis.[2][4] Its overexpression in various cancers has made it a compelling target for drug development.[2][3] This guide provides a detailed, data-driven comparison of NTRC 0066-0, a highly selective TTK inhibitor, and reversine (B1683945), another well-characterized inhibitor of TTK and other kinases.
Performance and Selectivity: A Quantitative Analysis
This compound has been identified as a potent and highly selective TTK inhibitor with subnanomolar efficacy in enzymatic assays.[1][5] In contrast, while reversine also inhibits TTK, it is recognized as a multi-kinase inhibitor, notably targeting Aurora kinases A, B, and C.[6][7][8][9] This difference in selectivity is a crucial factor for researchers to consider, as off-target effects can influence experimental outcomes and therapeutic applications.
Below is a summary of the inhibitory activities and binding affinities of this compound and reversine against TTK and other relevant kinases.
| Inhibitor | Target | IC50 (Enzymatic Assay) | KD (Binding Affinity) | Selectivity Notes |
| This compound | TTK | 0.9 nM [5][10] | <1 nM [11] | Highly selective for TTK. In a panel of 276 kinases, only TTK was inhibited by more than 90% at a concentration of 100 nM.[1] |
| Aurora B | - | 907 nM[11] | Approximately 1000-fold more selective for TTK over Aurora B.[11] | |
| Reversine | TTK | - | <1 nM [11] | Potent TTK inhibitor. |
| Aurora A | 400 nM[6][8] | - | Also a potent inhibitor of Aurora kinases. | |
| Aurora B | 500 nM[6][8] | 48 nM[11] | Significantly less selective for TTK over Aurora B compared to this compound. | |
| Aurora C | 400 nM[6][8] | - |
The cellular activity of these inhibitors has been evaluated across a range of cancer cell lines, with this compound generally demonstrating greater potency in inhibiting cell proliferation.
| Inhibitor | Cell Line | Proliferation IC50 (3-day assay) | Proliferation IC50 (5-day assay) |
| This compound | HCT 116 (Colon Carcinoma) | 37 nM[11] | - |
| LoVo (Colorectal Adenocarcinoma) | 40 nM[11] | - | |
| A-172 (Glioblastoma) | 51 nM[11] | - | |
| MOLT4 (Acute Lymphoblastic Leukemia) | - | 30 nM[1] | |
| Average (66 cancer cell lines) | - | 96 nM[1] | |
| Reversine | - | This compound is reported to be two times more potent in cell proliferation assays than reversine.[11] | - |
| Patient-derived colorectal carcinoma organoids | This compound (average IC50 of 27 nM) was 10 times more potent than reversine.[11] | - |
Signaling Pathways and Experimental Workflows
TTK Signaling in the Spindle Assembly Checkpoint
TTK plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis. When chromosomes are not properly attached to the spindle microtubules, the SAC is activated to delay the onset of anaphase. TTK is a key upstream kinase in this pathway, localizing to unattached kinetochores and initiating a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key proteins required for sister chromatid cohesion, thus providing time for error correction.
Caption: The role of TTK in the spindle assembly checkpoint signaling pathway.
Experimental Workflow: Cell Viability Assay
A common method to assess the efficacy of kinase inhibitors is the cell viability assay, which measures the dose-dependent effect of a compound on cell proliferation. The following diagram illustrates a typical workflow for such an experiment.
Caption: A generalized workflow for determining inhibitor potency using a cell viability assay.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings comparing this compound and reversine, the following are detailed methodologies for key experiments.
TTK (Mps1) Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of TTK and the inhibitory effects of compounds like this compound and reversine.
-
Materials:
-
Recombinant TTK (Mps1) enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
5x Kinase Buffer
-
ATP solution
-
Dithiothreitol (DTT)
-
Test inhibitors (this compound, reversine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, DTT, MBP, and ATP.
-
Add the master mix to the wells of a 96-well plate.
-
Prepare serial dilutions of the test inhibitors in kinase buffer with a constant final DMSO concentration (not to exceed 1%). Add the diluted inhibitors to the appropriate wells.
-
Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the diluted TTK enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the positive control and determine the IC50 values.[12][13]
-
Cell Proliferation (Viability) Assay
This assay determines the effect of TTK inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT 116, MOLT4)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitors (this compound, reversine)
-
Cell viability reagent (e.g., MTT, CellTiter 96 AQueous One Solution)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in the complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 3 or 5 days) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer (e.g., 1-4 hours for MTS/MTT).[14]
-
Measure the absorbance or fluorescence/luminescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[15]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of inhibitors to their target kinase.
-
Materials:
-
SPR instrument
-
Sensor chip
-
Recombinant TTK and Aurora B kinase domains
-
Test inhibitors (this compound, reversine)
-
Running buffer
-
-
Procedure:
-
Immobilize the target kinase (e.g., TTK) onto the surface of the sensor chip.
-
Prepare a series of concentrations of the inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface and monitor the binding response in real-time. This provides the association rate (ka).
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor. This provides the dissociation rate (kd).
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
-
Conclusion
The available data strongly indicates that this compound is a more potent and significantly more selective inhibitor of TTK compared to reversine.[1][11] While both compounds effectively inhibit TTK, the multi-kinase activity of reversine, particularly its potent inhibition of Aurora kinases, is a critical consideration for researchers aiming to specifically dissect the function of TTK.[6][8][9] For studies requiring precise targeting of the spindle assembly checkpoint through TTK inhibition with minimal off-target effects, this compound presents a superior pharmacological tool. The choice of inhibitor should, therefore, be guided by the specific experimental goals and the desired level of target selectivity.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of TTK/Mps1 Kinase Inhibitors: NTRC 0066-0, Mps1-IN-2, and AZD-3146
This guide provides a detailed comparison of the potency and selectivity of three widely researched small molecule inhibitors of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1): NTRC 0066-0, Mps1-IN-2, and AZD-3146. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), making it a promising therapeutic target in oncology.[1][2][3][4]
Data Presentation: Potency and Selectivity
The following table summarizes the key quantitative data for each inhibitor, focusing on their biochemical potency (IC50) against the target kinase and their activity in cellular contexts.
| Inhibitor | Target | Biochemical Potency (IC50) | Cellular Potency (Anti-proliferative IC50) | Selectivity Profile |
| This compound | TTK (Mps1) | 0.9 nM[5][6][7][8][9][10] | 11 - 290 nM (in various cancer cell lines)[11] | Highly selective; inhibits only TTK by >90% in a panel of 276 kinases at 100 nM[11]. |
| Mps1-IN-2 | Mps1 (TTK) | 145 nM[1][6][12][13][14] | Not explicitly stated in the provided results. | Dual inhibitor of Mps1 and Polo-like kinase 1 (Plk1)[5][6][12]. Shows >1000-fold selectivity over a 352-kinase panel, with exceptions for Gak and Plk1[1]. |
| AZD-3146 | Mps1 (TTK) | 35 nM[5][6][15][16] | Not explicitly stated in the provided results. | Selective against a panel of 46 other kinases, including Cdk1 and Aurora B kinase. |
Summary of Potency: Based on biochemical assays, this compound demonstrates the highest potency with a sub-nanomolar IC50 value.[5][6][7][8][9][10][11][17] AZD-3146 shows potent inhibition in the low nanomolar range[5][6][15][16], while Mps1-IN-2 is a more moderately potent inhibitor with an IC50 of 145 nM[1][6][12][13][14]. In cellular proliferation assays, this compound also shows potent activity across a broad range of cancer cell lines.[11][17][18]
Signaling Pathway and Mechanism of Action
This compound, Mps1-IN-2, and AZD-3146 all target the Mps1 kinase, a central component of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][6] Mps1 kinase activity is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] This initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, these compounds abrogate the SAC, leading to chromosome mis-segregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[1][19]
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
Experimental Protocols
The potency and selectivity of these inhibitors are determined through a series of standardized biochemical and cellular assays.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
-
Reaction Setup: The Mps1/TTK enzyme is incubated in a reaction buffer containing a specific substrate (e.g., a peptide) and ATP.
-
Inhibitor Addition: The reaction is carried out in the presence of serially diluted concentrations of the inhibitor (e.g., this compound, Mps1-IN-2, or AZD-3146).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is measured. This is often done using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 11. crossfire-oncology.com [crossfire-oncology.com]
- 12. medkoo.com [medkoo.com]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. A chemical tool box defines mitotic and interphase roles for Mps1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating NTRC 0066-0 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NTRC 0066-0's performance in engaging its cellular target, Threonine Tyrosine Kinase (TTK), with other known TTK inhibitors. This document outlines supporting experimental data and detailed protocols to assist in the evaluation and application of this potent and selective inhibitor.
This compound is a highly selective and potent small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of TTK by this compound overrides this checkpoint, leading to errors in chromosome segregation and ultimately inducing cell death in proliferating cancer cells.[3] This mechanism of action makes TTK an attractive therapeutic target in oncology, particularly for aggressive and chromosomally unstable cancers.
Comparative Efficacy of TTK Inhibitors
The cellular potency of this compound has been benchmarked against other TTK inhibitors in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness in inhibiting a biological function.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference Compound(s) |
| This compound | TTK | Various Cancer | 11 - 290 | |
| Reversine | TTK, Aurora B | Colorectal Carcinoma Organoids | ~270 | This compound (10x more potent) |
| Mps-BAY2b | TTK | Not specified | - | This compound |
| BAY 1161909 | TTK | Not specified | - | This compound |
| BAY 1217389 | TTK | Not specified | - | This compound |
| TC-Mps1-12 | TTK | Not specified | - | This compound |
| MPI-0479605 | TTK | Not specified | - | This compound |
Note: Specific IC50 values for Mps-BAY2b, BAY 1161909, BAY 1217389, TC-Mps1-12, and MPI-0479605 were not publicly available in the compared literature, however, they were used in comparative studies that highlighted the potent anti-proliferative activity of this compound.[1][4]
Studies have shown that this compound exhibits subnanomolar potency in enzymatic assays and potently inhibits the proliferation of a diverse range of human cancer cell lines.[1][3] Notably, in patient-derived colorectal carcinoma organoids, this compound was found to be approximately 10 times more potent than reversine, another TTK inhibitor.[3] The cellular activity of TTK inhibitors, including this compound, has been shown to correlate strongly with their target residence time.[1][4]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of TTK. This disrupts the Spindle Assembly Checkpoint, a critical signaling pathway that ensures proper attachment of microtubules to kinetochores before allowing the cell to proceed to anaphase.
Caption: this compound inhibits TTK, leading to SAC override and tumor cell death.
Experimental Protocols for Validating Target Engagement
To validate the engagement of this compound with its target TTK in a cellular context, several key experiments can be performed.
Cellular Proliferation Assay
This assay measures the effect of the compound on cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a panel of other TTK inhibitors for a period of 72 to 120 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mitotic Arrest and Override Assay
This experiment assesses the ability of the compound to override the mitotic checkpoint.
Protocol:
-
Cell Synchronization: Synchronize cells in mitosis using a microtubule-stabilizing agent like nocodazole (B1683961) or taxol.
-
Compound Treatment: Treat the synchronized cells with this compound or other TTK inhibitors.
-
Microscopic Analysis: Monitor the cells using live-cell imaging or fix and stain the cells at different time points to determine the percentage of cells that exit mitosis (mitotic override).
-
Data Analysis: Quantify the number of cells that have exited mitosis in the presence of the inhibitor compared to the control.
Immunofluorescence Staining for Chromosome Missegregation
This method visualizes the consequences of TTK inhibition on chromosome segregation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a duration sufficient to allow for one to two cell divisions.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining: Stain the cells with antibodies against α-tubulin (to visualize the mitotic spindle) and a nuclear counterstain like DAPI (to visualize the chromosomes).
-
Microscopy: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the frequency of mitotic defects, such as lagging chromosomes and micronuclei formation, in the treated cells compared to untreated controls.
Caption: Workflow for validating this compound target engagement in cells.
Conclusion
This compound is a potent and selective TTK inhibitor with demonstrated superior activity over other inhibitors in certain contexts. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate its target engagement and cellular effects. The strong correlation between TTK inhibition, spindle assembly checkpoint override, and cancer cell death positions this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. Notably, its efficacy appears to be enhanced in tumors with specific genetic backgrounds, such as those with mutations in CTNNB1, suggesting a potential for a targeted therapeutic strategy.[5][6] Further investigations into the combination of this compound with other anti-cancer agents, such as taxanes, have also shown synergistic effects, opening new avenues for combination therapies.[2][7]
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]
- 7. Phosphotyrosine picked threonine kinase stimulates proliferation of human osteosarcoma cells in vitro and in vivo [archivesofmedicalscience.com]
Efficacy of NTRC 0066-0 in CTNNB1 Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of NTRC 0066-0, a potent and selective TTK (Mps1) kinase inhibitor, in cancers harboring activating mutations in the CTNNB1 gene, which encodes β-catenin. The guide evaluates this compound against other therapeutic alternatives and presents supporting experimental data to inform research and drug development decisions.
Introduction to CTNNB1 Mutations and Therapeutic Strategies
Activating mutations in the CTNNB1 gene lead to the stabilization and nuclear accumulation of the β-catenin protein, a key transducer of the canonical Wnt signaling pathway.[1][2] This results in the constitutive activation of downstream target genes that drive cell proliferation, survival, and tumorigenesis.[1][2] Such mutations are prevalent in a variety of cancers, including endometrial cancer, hepatocellular carcinoma, and colorectal cancer.[1] The unique dependence of these tumors on the dysregulated Wnt/β-catenin pathway presents a therapeutic vulnerability.
One promising strategy to target these cancers is through synthetic lethality, an approach where the inhibition of a second protein (in this case, TTK) is lethal only in the context of the primary genetic alteration (CTNNB1 mutation).[3] this compound is a novel small molecule inhibitor of the TTK kinase, a critical component of the spindle assembly checkpoint that ensures proper chromosome segregation during mitosis.[1][4] Preclinical studies have demonstrated that cancer cell lines with CTNNB1 mutations exhibit a heightened sensitivity to TTK inhibitors like this compound.[1][3][5]
This guide will compare the efficacy of this compound with other TTK inhibitors and briefly touch upon other Wnt/β-catenin pathway inhibitors.
Comparative Efficacy of TTK Inhibitors in CTNNB1 Mutant Cancers
A key study by Zandvoort et al. (2017) profiled a panel of ten preclinical and clinical TTK inhibitors against 66 genetically characterized cancer cell lines. This research identified that cell lines with activating CTNNB1 mutations were, on average, up to five times more sensitive to TTK inhibitors than their wild-type counterparts.[1][5]
In Vitro Efficacy Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected TTK inhibitors in various cancer cell lines, highlighting the differential sensitivity between CTNNB1 mutant and wild-type lines.
| Compound | Target | CTNNB1 Mutant Cell Lines (IC50, nM) | CTNNB1 Wild-Type Cell Lines (IC50, nM) | Reference |
| This compound | TTK | A427 (lung): ~10-30HCT116 (colon): ~30-100LS 174T (colorectal): ~30-100SW48 (colorectal): ~30-100 | MDA-MB-231 (breast): ~100-300A549 (lung): >300 | [1] |
| CFI-402257 | TTK | HCT116 (colon): 15 | Not specified in direct comparison | [6] |
| BAY 1217389 | TTK | Data not available in direct CTNNB1 mutant comparison | Not specified | [7] |
| Panel of 10 TTK Inhibitors | TTK | Average 3- to 5-fold increased sensitivity | - | [1] |
In Vivo Efficacy Data
Preclinical xenograft models have further substantiated the efficacy of this compound in CTNNB1 mutant tumors.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | A427 (CTNNB1 mutant lung cancer) xenograft | 20 mg/kg, oral, every other day | 90% | [1] |
| This compound | MDA-MB-231 (CTNNB1 wild-type breast cancer) xenograft | 20 mg/kg, oral, every other day | 70% | [1] |
| CFI-402257 | MHCC97L (hepatocellular carcinoma) orthotopic xenograft | Not specified | Significant tumor shrinkage and reduced lung metastasis | [6] |
Alternative Therapeutic Strategies
While TTK inhibitors show significant promise, other strategies targeting the Wnt/β-catenin pathway are also under investigation.
-
Wnt/β-catenin Interaction Inhibitors: These molecules aim to disrupt the interaction between β-catenin and its transcriptional co-activators, such as CBP or BCL9.[8]
-
Tankyrase Inhibitors: These compounds stabilize Axin, a key component of the β-catenin destruction complex, leading to increased β-catenin degradation.
-
Porcupine Inhibitors: These agents block the secretion of Wnt ligands, thereby inhibiting the activation of the pathway.[9]
-
Antisense Oligonucleotides: Locked nucleic acid (LNA) antisense oligonucleotides targeting β-catenin have shown efficacy in preclinical models of HCC with CTNNB1 mutations.[10]
Direct comparative studies between this compound and these alternative therapies in CTNNB1 mutant cancer models are currently limited in the published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blotting
Objective: To detect and quantify the levels of specific proteins (e.g., β-catenin, Axin2) in cell lysates.
Protocol:
-
Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-β-catenin, anti-Axin2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A427) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Randomization and Treatment: Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative expression levels of a target gene (e.g., AXIN2).
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target gene (AXIN2) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Thermocycling: Perform the qPCR amplification in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Immunohistochemistry (IHC)
Objective: To detect the localization and expression of a protein (e.g., β-catenin) in tissue sections.
Protocol:
-
Tissue Preparation: Fix the tumor tissue in formalin and embed it in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, typically by heat-induced epitope retrieval (HIER) in a citrate (B86180) or EDTA buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., anti-β-catenin).
-
Secondary Antibody and Detection: Apply a labeled secondary antibody and a detection system (e.g., HRP-polymer and DAB chromogen) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei and mount the slides with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to assess the staining intensity and subcellular localization of the target protein.
Visualizations
Wnt/β-Catenin Signaling Pathway and this compound Mechanism of Action
Caption: Wnt/β-catenin pathway and the synthetic lethal action of this compound.
Experimental Workflow for In Vitro Drug Efficacy Testing
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for CTNNB1 inhibitors? [synapse.patsnap.com]
- 4. [PDF] TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers | Semantic Scholar [semanticscholar.org]
- 5. TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted disruption of the BCL9/β-catenin complex inhibits oncogenic Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COMPLETE RESPONSE OF CTNNB1-MUTATED TUMORS TO β-CATENIN SUPPRESSION BY LOCKED NUCLEIC ANTISENSE IN MOUSE HEPATOCARCINOGENESIS MODEL - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TTK Inhibitors: NTRC 0066-0 vs. CFI-402257 in Breast Cancer Models
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of two prominent Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), inhibitors: NTRC 0066-0 and CFI-402257. Both compounds have demonstrated significant anti-tumor activity in preclinical breast cancer models, targeting the critical role of TTK in the spindle assembly checkpoint. This document aims to equip researchers, scientists, and drug development professionals with a detailed, data-driven overview to inform future research and therapeutic strategies.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Both this compound and CFI-402257 are potent and selective inhibitors of TTK, a key kinase that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of TTK leads to a failure of the spindle assembly checkpoint, resulting in premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[2] TTK is frequently overexpressed in various cancers, including breast cancer, and its high expression is often associated with a poor prognosis, making it an attractive therapeutic target.[3][4]
Biochemical and In Vitro Potency
Both molecules exhibit sub-nanomolar to low nanomolar potency against the TTK enzyme and potent anti-proliferative activity across a range of cancer cell lines.
| Parameter | This compound | CFI-402257 |
| Target | Threonine Tyrosine Kinase (TTK/Mps1) | Threonine Tyrosine Kinase (TTK/Mps1) |
| TTK IC50 (Enzyme Assay) | 0.9 nM[1] | 1.2 nM[5] |
| TTK Ki | Not Reported | 0.09 nM[5] |
| Anti-proliferative IC50 Range (various cancer cell lines) | 11 to 290 nM (5-day incubation)[1] | GI50 in breast cancer cells: 160 nM[6] |
Preclinical Efficacy in Breast Cancer Xenograft Models
Both this compound and CFI-402257 have demonstrated robust in vivo anti-tumor activity in breast cancer xenograft models. A direct comparison is challenging due to variations in experimental design, including dosing and administration schedules.
| Xenograft Model | Compound | Dosing and Administration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (TNBC) | This compound | 20 mg/kg, oral, every other day | 61% and 70% in two separate studies[7] | [7] |
| MDA-MB-231 (TNBC) | CFI-402257 | 5 mg/kg, oral, once daily | 74% (P = 0.02)[8] | [8] |
| MDA-MB-231 (TNBC) | CFI-402257 | 6 mg/kg, oral, once daily | 89% (P = 0.004)[8] | [8] |
| MDA-MB-468 (TNBC) | CFI-402257 | 5 mg/kg, oral, once daily | 75% (P = 0.003)[8] | [8] |
| MDA-MB-468 (TNBC) | CFI-402257 | 6 mg/kg, oral, once daily | 94% (P = 0.001)[8] | [8] |
This compound has also been shown to act synergistically with docetaxel (B913), a standard-of-care chemotherapy, significantly extending survival in a triple-negative breast cancer (TNBC) mouse model.[9] CFI-402257 has shown efficacy as a monotherapy and is also being investigated in combination with fulvestrant (B1683766) in ER+/HER2- breast cancer.[10]
Clinical Development
CFI-402257 has progressed to clinical trials. A Phase I study in patients with advanced solid tumors has been completed, and it has received Fast Track Designation from the FDA for the treatment of adult patients with ER+/HER2- advanced breast cancer after disease progression on prior CDK4/6 inhibitors and endocrine therapy.[11] As of the latest reports, this compound is in the preclinical development stage.[12]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the test compound (this compound or CFI-402257) or vehicle control. After a specified incubation period (e.g., 72 hours or 5 days), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
In Vivo Xenograft Studies (General Protocol)
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are subcutaneously or orthotopically implanted with human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells).[13] Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules. Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed, and tumor growth inhibition is calculated.
Visualizing the Mechanism and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Threonine and tyrosine kinase (TTK) mRNA and protein expression in breast cancer; prognostic significance in the neoadjuvant setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. ascopubs.org [ascopubs.org]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Structural Showdown: Unveiling the Binding Site of TTK Inhibitor NTRC 0066-0 and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of the Threonine Tyrosine Kinase (TTK) inhibitor, NTRC 0066-0, with other notable TTK inhibitors. This analysis is supported by quantitative binding data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows.
This compound is a highly potent and selective inhibitor of TTK (also known as Mps1), a crucial kinase in the spindle assembly checkpoint (SAC) signaling pathway that ensures accurate chromosome segregation during mitosis.[1][2] Its unique binding mechanism, which contributes to its long target residence time and potent anti-proliferative activity, sets it apart from other inhibitors.[3][4] This guide will delve into the structural nuances of the this compound binding site within the TTK kinase domain and draw comparisons with alternative inhibitors such as reversine (B1683945), Mps-BAY2b, and NMS-P715.
Quantitative Comparison of TTK Inhibitors
The following tables summarize the binding affinity and cellular potency of this compound and a selection of alternative TTK inhibitors. This data, derived from various biochemical and cellular assays, offers a quantitative lens through which to compare their efficacy.
Table 1: Binding Affinity and Kinase Inhibitory Potency
| Inhibitor | Target | KD (nM) | IC50 (nM) | Assay Type |
| This compound | TTK | 0.839 | 0.9 | SPR, Biochemical |
| Reversine | TTK | <1 | 35 | SPR, Kinase Assay |
| Mps-BAY2b | TTK | - | 1-10 | Kinase Assay |
| BAY 1161909 | TTK | - | - | - |
| BAY 1217389 | TTK | - | - | - |
| NMS-P715 | TTK | - | - | - |
| This compound | Aurora B | 907 | - | SPR |
| Reversine | Aurora B | 48 | >1000 | SPR, Kinase Assay |
KD (Equilibrium Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (Half-maximal Inhibitory Concentration) indicates the concentration of an inhibitor required to block 50% of the target's activity.[2][5]
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Average IC50 (nM) in Cancer Cell Lines |
| This compound | 96 |
| Reversine | ~200 |
| Mps-BAY2b | - |
| BAY 1161909 | - |
| BAY 1217389 | - |
Cellular IC50 values reflect the inhibitor's effectiveness at halting cell proliferation in a cellular context.[5]
Structural Insights into Inhibitor Binding
The distinct efficacy of this compound can be attributed to its unique binding mode within the ATP-binding pocket of the TTK kinase domain. X-ray crystallography studies have revealed that this compound and its analogs induce a significant conformational change in the glycine-rich loop, forcing the kinase into an inactive state.[3]
A key feature of this compound's interaction is the trapping of the catalytic lysine (B10760008) residue (Lys553) in the active site. This interaction, mediated by an aromatic moiety of the inhibitor, disrupts the catalytic machinery of the kinase.[5][6] This "lysine trap" mechanism, coupled with interactions in the hinge region, contributes to the inhibitor's slow dissociation rate and long target residence time, which are key determinants of its potent cellular activity.[3][4]
In contrast, other TTK inhibitors exhibit different binding modes:
-
Reversine: While also a potent TTK inhibitor, reversine displays a more promiscuous binding profile, also inhibiting other kinases like Aurora B.[2][7] Its binding in the TTK active site involves hydrogen bonds with the hinge region, but it does not induce the same dramatic conformational change as this compound.[7]
-
Mps-BAY2b and NMS-P715: These inhibitors also occupy the ATP binding pocket but may not engage the catalytic lysine in the same manner as this compound.[5][8] Resistance to NMS-P715 has been linked to mutations at Cys604, a residue in the ATP-binding pocket, highlighting the importance of specific contacts in this region for inhibitor binding.[8]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the Spindle Assembly Checkpoint signaling pathway and a general workflow for comparing TTK inhibitors.
Caption: Spindle Assembly Checkpoint (SAC) signaling pathway.
Caption: Experimental workflow for comparing TTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of inhibitors binding to the TTK kinase domain.[9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant TTK kinase domain
-
TTK inhibitors (this compound and alternatives)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 50 mM NaOH)
Protocol:
-
Immobilization: The TTK kinase domain is immobilized onto the sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of the TTK inhibitor in running buffer.
-
Binding Measurement: Inject the inhibitor solutions over the immobilized TTK surface and monitor the change in response units (RU) in real-time.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the inhibitor from the TTK protein.
-
Regeneration: After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.[9]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Cell Proliferation Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TTK inhibitors on cancer cell lines.[11][12]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
96-well plates
-
TTK inhibitors
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or specific detergent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the TTK inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the reagent to produce a colored formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Conclusion
This compound stands out as a highly potent and selective TTK inhibitor due to its unique "lysine trap" binding mechanism, which results in a long target residence time and robust anti-proliferative activity. Structural comparisons with other TTK inhibitors like reversine reveal key differences in their interactions within the TTK active site, providing a rationale for the superior selectivity profile of this compound. The provided experimental frameworks offer a solid foundation for researchers to conduct their own comparative studies, furthering our understanding of TTK inhibition and its therapeutic potential in oncology.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of TTK/MPS1 Inhibitors NTRC 0066-0 and BAY 1217389
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of two prominent TTK/MPS1 kinase inhibitors: NTRC 0066-0 and BAY 1217389. This analysis is based on publicly available experimental data.
Both this compound and BAY 1217389 target the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), a critical regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of TTK/MPS1 disrupts the proper segregation of chromosomes during mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1][2] This shared mechanism of action makes them promising candidates for cancer therapy, particularly in tumors characterized by chromosomal instability.
Quantitative Efficacy Comparison
The following table summarizes the available in vivo efficacy data for this compound and BAY 1217389 as monotherapies in preclinical xenograft models.
| Parameter | This compound | BAY 1217389 |
| Target | TTK/MPS1[3] | MPS1[2][4] |
| Mechanism of Action | Spindle Assembly Checkpoint (SAC) Abrogation[1] | Spindle Assembly Checkpoint (SAC) Abrogation[4] |
| Tumor Model | A427 (Lung Carcinoma) | Various tumor xenograft models[4] |
| Tumor Growth Inhibition (TGI) | 90%[4] | Moderate efficacy reported[4] |
| Dosing Regimen | 20 mg/kg, oral, every other day[4] | 1 mg/kg, oral (in mice)[4] |
| Tumor Model | MDA-MB-231 (Triple-Negative Breast Cancer) | - |
| Tumor Growth Inhibition (TGI) | 61-70%[4] | - |
| Dosing Regimen | 20 mg/kg, oral, every other day[4] | - |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols for the in vivo studies cited.
This compound in A427 and MDA-MB-231 Xenograft Models
-
Animal Model: Female nude mice.[4]
-
Cell Lines: A427 human lung carcinoma cells and MDA-MB-231 human triple-negative breast cancer cells.[4]
-
Tumor Implantation:
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 150-200 mm³.[4]
-
Dosing: Mice were treated with either vehicle control or 20 mg/kg this compound.[4]
-
Administration: The compound was administered orally every other day.[4]
-
Monitoring: Tumor growth was monitored by caliper measurement three times a week. Animal body weight was also regularly recorded.[4]
-
Endpoint: The study was terminated when the tumors in the vehicle-treated group reached a maximum size of 750 mm³.[4]
-
Efficacy Measurement: Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated group to the vehicle control group.
BAY 1217389 in Tumor Xenograft Models
-
Animal Model: Female NMRI mice.[4]
-
Cell Lines: While specific cell lines for monotherapy efficacy are not detailed in the provided results, HeLa-MaTu cells were used in related in vitro studies.[4]
-
Tumor Implantation: Subcutaneous implantation of tumor cells.
-
Treatment Initiation: Initiated once tumors were established.
-
Dosing: 1 mg/kg of BAY 1217389.[4]
-
Administration: The compound was administered orally.[4]
-
Monitoring: Tumor growth and animal well-being were monitored throughout the study.
-
Efficacy Measurement: The efficacy was characterized as "moderate" in monotherapy.[4]
Summary and Conclusion
For researchers and drug developers, the choice between these or other TTK/MPS1 inhibitors may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The detailed protocols provided herein should aid in the design and interpretation of future preclinical studies in this promising area of cancer research.
References
- 1. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unraveling the Contrasting Cellular Fates Induced by NTRC 0066-0 and Classical Mitotic Inhibitors
For Immediate Publication
Oss, The Netherlands – In the intricate landscape of cancer therapeutics, mitotic inhibitors have long been a cornerstone of chemotherapy. However, the advent of targeted therapies has introduced novel agents with distinct mechanisms and cellular consequences. This guide provides a comprehensive comparison of NTRC 0066-0, a highly selective inhibitor of the Threonine Tyrosine Kinase (TTK), with traditional microtubule-targeting mitotic inhibitors like paclitaxel (B517696) and vincristine. We present a detailed analysis of their divergent phenotypic effects, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound distinguishes itself from classical mitotic inhibitors by its specific molecular target, the TTK protein kinase, a critical component of the Spindle Assembly Checkpoint (SAC).[1][2] This checkpoint ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound effectively overrides the SAC, leading to a premature exit from mitosis, a phenomenon termed "mitotic slippage."[3][4] This contrasts sharply with microtubule-targeting agents such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine), which induce a prolonged mitotic arrest by stabilizing or destabilizing microtubule dynamics, respectively.
Divergent Phenotypic Consequences
The fundamental difference in the mechanism of action between this compound and traditional mitotic inhibitors manifests in a cascade of distinct cellular phenotypes. While both classes of drugs ultimately aim to induce cancer cell death, the pathways to this outcome are markedly different.
Cells treated with This compound exhibit a significantly shortened mitotic duration.[5] This accelerated and error-prone division leads to severe chromosome mis-segregation, resulting in the formation of chromosome bridges and micronuclei.[6] A key consequence of this flawed mitosis is mitotic slippage, where cells exit mitosis without proper chromosome segregation, often resulting in a single daughter cell with double the DNA content (polyploidy) and an irregular nuclear morphology.[1] This genomic instability can subsequently trigger apoptosis or senescence.
In contrast, paclitaxel and vincristine induce a robust mitotic arrest, where cells are trapped in mitosis for an extended period.[7] This prolonged arrest can itself be a direct trigger for apoptosis. Phenotypically, cells treated with paclitaxel, a microtubule stabilizer, often display abnormal, multipolar spindles.[8] Vincristine, a microtubule destabilizer, leads to the dissolution of the mitotic spindle, resulting in scattered chromosomes.[9] If cells eventually escape this prolonged arrest through mitotic slippage, they also can become polyploid and exhibit micronuclei formation.[10]
Quantitative Comparison of Phenotypic Effects
The following tables summarize the key quantitative differences observed in cell-based assays upon treatment with this compound compared to paclitaxel and vincristine.
| Parameter | This compound | Paclitaxel | Vincristine |
| Primary Target | TTK (Mps1) Kinase | β-tubulin | β-tubulin |
| Mechanism of Action | Spindle Assembly Checkpoint (SAC) override | Microtubule stabilization | Microtubule destabilization |
| Effect on Mitotic Duration | Shortens | Prolongs | Prolongs |
| Primary Mitotic Phenotype | Chromosome mis-segregation, mitotic slippage | Mitotic arrest with abnormal spindles | Mitotic arrest with spindle disassembly |
| IC50 (Proliferation, e.g., HCT116 cells) | ~37 nM[11] | ~2.81 nM[8] | ~44.8 nM[8] |
Table 1: Mechanistic and Proliferative Comparison of Mitotic Inhibitors.
| Phenotypic Outcome | This compound | Paclitaxel | Vincristine |
| Chromosome Mis-segregation | High frequency | Occurs, often after slippage | Occurs, often after slippage |
| Mitotic Slippage | Frequent and rapid | Can occur after prolonged arrest | Can occur after prolonged arrest |
| Polyploidy | Common outcome of slippage | Common outcome of slippage | Common outcome of slippage |
| Micronuclei Formation | Frequent | Frequent | Frequent |
| Apoptosis Induction | Primarily post-mitotic slippage | Can occur during prolonged arrest or post-slippage | Can occur during prolonged arrest or post-slippage |
Table 2: Comparison of Cellular Phenotypes Induced by Mitotic Inhibitors.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these inhibitors can be visualized through their impact on cellular signaling and the experimental workflows used to assess their effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. oncotarget.com [oncotarget.com]
- 7. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NTRC 0066-0
For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Handling and Disposal of a Potent TTK Inhibitor.
Given the potent biological activity of NTRC 0066-0, a selective threonine tyrosine kinase (TTK) inhibitor, it is imperative that all handling and disposal procedures are conducted with stringent safety measures to protect laboratory personnel and the environment. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document provides essential guidance based on best practices for the disposal of potent kinase inhibitors and hazardous chemical waste.[1][2]
I. Personal Protective Equipment (PPE) and Handling Precautions
Due to the cytotoxic potential of many kinase inhibitors, appropriate personal protective equipment must be worn at all times when handling this compound. All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, preferably disposable | To protect clothing and skin from contamination. |
| Respiratory Protection | Required if there is a risk of aerosol generation outside of a fume hood | To prevent inhalation of potent compounds. |
II. Waste Segregation and Container Management
Proper segregation of waste contaminated with this compound is critical to prevent accidental exposure and to ensure compliant disposal. All waste streams containing this compound must be treated as hazardous chemical waste.[2]
Table 2: Waste Stream Management
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "Cytotoxic," "this compound," list of all chemical constituents, and date. |
| Liquid Waste | Sealable, compatible, and shatter-resistant container with a secure cap | "Hazardous Waste," "Cytotoxic," "this compound," list of all solvents and solutes, and date. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
-
Decontamination of Surfaces and Equipment:
-
Disposal of Unused/Expired Compound:
-
Disposal of Solutions:
-
Disposal of Contaminated Labware:
-
Place all contaminated labware, including pipette tips, vials, gloves, and weighing papers, into the designated solid hazardous waste container.[2]
-
-
Waste Storage and Collection:
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for NTRC 0066-0
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of NTRC 0066-0, a potent and selective threonine tyrosine kinase (TTK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, biologically active small molecules and cytotoxic compounds, which should be considered potentially hazardous. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment.
Engineering Controls and Designated Work Area
All manipulations of this compound, particularly of the solid compound and concentrated solutions, must be performed in a designated and clearly marked area. This area should be equipped with the following engineering controls:
-
Chemical Fume Hood: All weighing, aliquoting, and preparation of concentrated stock solutions must occur within a certified chemical fume hood to prevent inhalation of aerosolized particles.
-
Biological Safety Cabinet (Class II): For cell culture applications, all manipulations should be conducted within a Class II biological safety cabinet to maintain sterility and provide user protection.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound. The specific requirements vary depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles with a complete seal.- Lab Coat: Disposable, non-absorbent lab coat. |
| Solution Preparation and Handling | - Gloves: Double-gloving with two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield.- Lab Coat: Standard laboratory coat. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound.
3.1. Preparation and Handling
-
Designated Area: Conduct all work in a restricted and clearly marked area.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
3.2. Storage
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Container: Keep the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.
3.3. Spill Management
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, follow institutional procedures for hazardous chemical spills.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate waste into "trace" and "bulk" chemotherapy waste categories.
-
Trace Waste: Items with residual contamination (e.g., empty vials, used gloves, gowns). Dispose of in designated yellow sharps or waste containers labeled "Trace Chemotherapy Waste".
-
Bulk Waste: Grossly contaminated materials or the unused compound itself. Dispose of in black hazardous waste containers labeled "Hazardous Waste - Chemotherapy".
-
-
Container Management: Do not overfill waste containers. Seal them securely when they are three-quarters full.
-
Pickup and Disposal: Follow your institution's procedures for the labeling, documentation, and pickup of hazardous waste by Environmental Health and Safety (EHS) personnel. The primary method for the destruction of cytotoxic waste is high-temperature incineration[1].
Experimental Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
